Product packaging for Lanceolarin(Cat. No.:CAS No. 15914-68-8)

Lanceolarin

Cat. No.: B1674454
CAS No.: 15914-68-8
M. Wt: 578.5 g/mol
InChI Key: VGKGODYADVWBQB-NRIIMPDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanceolarin is a biologically active flavonoid compound identified in plant species such as Ormosia hosiei and Cynoglossum tubiflorus . Research-grade this compound is offered for investigational use in phytochemical and pharmacological studies. Current scientific research has identified several promising bioactivities for this compound. It has been detected in plant extracts demonstrating significant anti-neuroinflammatory effects , suggesting potential value for research in neurological conditions . Furthermore, as a phenolic compound, it contributes to the overall antioxidant capacity of plant extracts, which can be evaluated through standard assays like DPPH and FRAP . Its presence is also associated with anti-tyrosinase activity , indicating relevance for studies in enzymology and skin hyperpigmentation . Analytical methods for characterizing this compound are well-established, with identification and quantification typically performed using advanced techniques such as UPLC-MS/MS and HPLC-HESI-MS/MS . This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to conduct their own experiments to verify its suitability for specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O14 B1674454 Lanceolarin CAS No. 15914-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-36-13-4-2-12(3-5-13)15-8-37-17-7-14(6-16(29)19(17)20(15)30)40-25-23(33)22(32)21(31)18(41-25)9-38-26-24(34)27(35,10-28)11-39-26/h2-8,18,21-26,28-29,31-35H,9-11H2,1H3/t18-,21-,22+,23-,24+,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKGODYADVWBQB-NRIIMPDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936061
Record name 5-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15914-68-8
Record name Lanceolarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Lanceolarin: A Technical Guide to its Origins and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanceolarin is a naturally occurring isoflavone glycoside that has been identified in select species of the Fabaceae family. This technical guide provides a comprehensive overview of the origins and natural sources of this compound, detailing its discovery, chemical properties, and the botanical sources from which it can be isolated. The document includes available quantitative data, a generalized experimental protocol for its extraction and isolation, and a proposed biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

This compound is an isoflavone apioglucoside, a class of flavonoids known for their potential biological activities. First identified in the mid-20th century, this compound's complex structure, featuring a rare apiose sugar moiety, has made it a subject of interest in phytochemistry. This guide synthesizes the current knowledge on its natural occurrence and provides a technical framework for its study.

Chemical Profile of this compound

  • IUPAC Name: 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-methoxyphenyl)chromen-4-one

  • Molecular Formula: C₂₇H₃₀O₁₄

  • Molecular Weight: 578.52 g/mol

  • Class: Isoflavone Glycoside

Natural Sources and Distribution

This compound has been primarily isolated from the following plant species:

  • Dalbergia lanceolaria (Lancewood Tree): This deciduous tree, native to the Indian subcontinent and Southeast Asia, is the original and most well-documented source of this compound. The compound was first isolated from the root bark of this species.[1] While other parts of the plant, such as the stem bark, have been analyzed for their phytochemical content, the specific concentration of this compound in these parts has not been extensively quantified. One study on the stem bark of Dalbergia lanceolaria reported a total flavonoid content of 41.17 ± 0.11 mg quercetin equivalents per gram of dry weight, indicating a rich presence of flavonoids, among which this compound is a constituent.[2][3]

  • Thermopsis lanceolata (Lance-leaved Thermopsis): This perennial plant, found in regions of Russia and Asia, is another potential source of this compound. While numerous isoflavones have been identified in Thermopsis lanceolata, specific quantitative data for this compound in this species is not currently available in the reviewed literature.

Quantitative Data

Specific quantitative data for this compound content in its natural sources is limited. The following table summarizes the available information on total flavonoid content in Dalbergia lanceolaria, which provides a broader context for the potential yield of isoflavones like this compound.

Plant SpeciesPlant PartCompound ClassConcentration (mg/g dry weight)MethodReference
Dalbergia lanceolariaStem BarkTotal Flavonoids41.17 ± 0.11 (as Quercetin Equivalents)Aluminum chloride colorimetric method[2][3]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway, leading to the formation of the isoflavone core, followed by glycosylation events. A key feature of this compound is the presence of an apiose sugar. The biosynthesis of UDP-apiose, the activated form of apiose, occurs from UDP-glucuronic acid. An apiosyltransferase then catalyzes the attachment of the apiose to a glucose moiety, which is subsequently attached to the isoflavone aglycone.

Lanceolarin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid/Isoflavonoid Biosynthesis cluster_glycosylation Glycosylation Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin (Flavanone) Chalcone->Naringenin CHI Isoflavone_Aglycone Isoflavone Aglycone (e.g., Genistein) Naringenin->Isoflavone_Aglycone IFS, HID Isoflavone_Glucoside Isoflavone-7-O-glucoside Isoflavone_Aglycone->Isoflavone_Glucoside UGT UDP_Glucose UDP-Glucose This compound This compound Isoflavone_Glucoside->this compound Apiosyl-transferase UDP_Apiose UDP-Apiose

A proposed biosynthetic pathway for this compound.

Experimental Protocols

General Workflow for Extraction and Isolation

Extraction_Workflow Plant_Material Dried and Powdered Plant Material (e.g., Dalbergia lanceolaria root bark) Extraction Maceration or Soxhlet Extraction (Solvent: Methanol or Ethanol) Plant_Material->Extraction Filtration Filtration and Concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Solvent_Partitioning Fractions Fractionation (e.g., n-Butanol fraction containing glycosides) Solvent_Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel or Sephadex LH-20) Fractions->Column_Chromatography Elution Gradient Elution (e.g., Chloroform-Methanol gradient) Column_Chromatography->Elution Fraction_Collection Collection of Fractions Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Purification Preparative HPLC or Crystallization TLC_Analysis->Purification This compound Pure this compound Purification->this compound

A generalized workflow for this compound extraction.
Detailed Methodologies

6.2.1. Plant Material Preparation

  • Collect the desired plant material (e.g., root bark of Dalbergia lanceolaria).

  • Wash the material thoroughly to remove any dirt and debris.

  • Air-dry the material in the shade to prevent the degradation of phytochemicals.

  • Grind the dried material into a fine powder using a mechanical grinder.

6.2.2. Extraction

  • Macerate the powdered plant material in a suitable solvent (e.g., methanol or 95% ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

  • Alternatively, perform Soxhlet extraction for a more exhaustive extraction process over 24-48 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

6.2.3. Fractionation

  • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • The isoflavone glycosides are expected to be concentrated in the more polar fractions, particularly the n-butanol fraction.

  • Concentrate each fraction to dryness using a rotary evaporator.

6.2.4. Isolation and Purification

  • Subject the n-butanol fraction to column chromatography on silica gel or Sephadex LH-20.

  • Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding methanol.

  • Collect fractions of a specific volume (e.g., 20 mL).

  • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool the fractions containing the compound of interest based on their TLC profiles.

  • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.

  • Alternatively, induce crystallization from a suitable solvent to obtain pure this compound.

6.2.5. Characterization

  • Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Compare the obtained spectral data with published data for this compound to confirm its identity.

Conclusion

This compound is a unique isoflavone glycoside with its primary natural source being the root bark of Dalbergia lanceolaria. While its presence in Thermopsis lanceolata is also noted, quantitative data on its concentration in these plants remain scarce. The provided biosynthetic pathway and generalized experimental protocols offer a starting point for researchers to further investigate this compound. More targeted quantitative studies and the development of optimized isolation protocols are necessary to fully unlock the research and therapeutic potential of this compound.

References

The Biosynthesis of Lanceolarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lanceolarin, a complex isoflavone glycoside, holds significant interest within the scientific community due to its potential pharmacological activities. Found in leguminous plants such as Dalbergia lanceolaria and species of the Tephrosia genus, its intricate structure, biochanin A 7-O-[α-L-apiofuranosyl-(1→6)-β-D-glucopyranoside], points to a multi-step biosynthetic pathway. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound, beginning with the general phenylpropanoid pathway and branching into the isoflavonoid-specific reactions. We will delve into the key enzymatic steps, precursor molecules, and the regulatory mechanisms that govern its formation. This guide also outlines detailed experimental protocols for the characterization of the enzymes involved and presents available quantitative data to serve as a foundational resource for further research and potential biotechnological applications.

Introduction to this compound and its Significance

This compound is a specialized metabolite belonging to the isoflavonoid class of flavonoids. Its aglycone core, biochanin A, is a methylated form of genistein, a well-studied phytoestrogen. The glycosidic moiety of this compound is a disaccharide, apioglucose, which enhances its solubility and may influence its bioavailability and biological activity. Isoflavonoids, in general, are known to play crucial roles in plant defense mechanisms and have been investigated for their potential health benefits in humans, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the biosynthesis of this compound is paramount for its sustainable production through metabolic engineering and for the exploration of its full therapeutic potential.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that originates from the general phenylpropanoid pathway and proceeds through the isoflavonoid-specific branch. The pathway can be conceptually divided into four major stages:

  • Phenylpropanoid Pathway: The synthesis of the C6-C3-C6 backbone.

  • Isoflavonoid Branch: The formation of the isoflavone core.

  • Modification of the Aglycone: Methylation to form biochanin A.

  • Glycosylation: The sequential addition of glucose and apiose to the isoflavone backbone.

A detailed schematic of this proposed pathway is presented below.

Lanceolarin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_chalcone Chalcone Formation cluster_isoflavonoid Isoflavonoid Branch cluster_modification Aglycone Modification cluster_glycosylation Glycosylation cluster_enzymes Enzyme Abbreviations Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_chalcone Naringenin Naringenin Naringenin_chalcone->Naringenin CHI two_Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->two_Hydroxyisoflavanone IFS Genistein Genistein two_Hydroxyisoflavanone->Genistein HID Biochanin_A Biochanin A Genistein->Biochanin_A IOMT SAM S-Adenosyl methionine SAM->Biochanin_A Biochanin_A_7_O_glucoside Biochanin A 7-O-glucoside Biochanin_A->Biochanin_A_7_O_glucoside IF7GT UDP_Glucose UDP-Glucose UDP_Glucose->Biochanin_A_7_O_glucoside This compound This compound Biochanin_A_7_O_glucoside->this compound Apiosyltransferase UDP_Apiose UDP-Apiose UDP_Apiose->this compound PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase fourCL 4CL: 4-Coumarate:CoA Ligase CHS CHS: Chalcone Synthase CHI CHI: Chalcone Isomerase IFS IFS: Isoflavone Synthase HID HID: 2-Hydroxyisoflavanone Dehydratase IOMT IOMT: Isoflavone O-Methyltransferase IF7GT IF7GT: Isoflavone 7-O-Glucosyltransferase

Figure 1. Proposed biosynthetic pathway of this compound in plants.

Phenylpropanoid Pathway: Building the Foundation

The journey to this compound begins with the essential amino acid L-phenylalanine . A series of three enzymatic reactions, catalyzed by Phenylalanine Ammonia-Lyase (PAL) , Cinnamate 4-Hydroxylase (C4H) , and 4-Coumarate:CoA Ligase (4CL) , converts L-phenylalanine into p-Coumaroyl-CoA . This molecule serves as a crucial precursor for a wide array of secondary metabolites, including flavonoids.

Entry into the Flavonoid Pathway and Isoflavone Formation

The first committed step into the flavonoid pathway is the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA , a reaction catalyzed by Chalcone Synthase (CHS) to produce naringenin chalcone . Subsequently, Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to form naringenin , a central intermediate in flavonoid biosynthesis.

The key branching point towards isoflavonoids is the conversion of naringenin to 2-hydroxyisoflavanone by Isoflavone Synthase (IFS) , a cytochrome P450-dependent monooxygenase. This is followed by dehydration, catalyzed by 2-Hydroxyisoflavanone Dehydratase (HID) , to yield the isoflavone genistein .

Tailoring the Aglycone: Methylation to Biochanin A

The isoflavone core of this compound is biochanin A , which is a methylated derivative of genistein. This methylation is catalyzed by an Isoflavone O-Methyltransferase (IOMT) , which transfers a methyl group from S-adenosyl methionine (SAM) to the 4'-hydroxyl group of genistein. The enzyme biochanin-A reductase utilizes dihydrobiochanin A and NADP+ to produce biochanin A, NADPH, and H+.[1]

The Final Touches: Glycosylation to this compound

The final steps in the biosynthesis of this compound involve the sequential addition of two sugar moieties.

  • Glucosylation: An Isoflavone 7-O-glucosyltransferase (IF7GT) catalyzes the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of biochanin A, forming biochanin A 7-O-glucoside . This enzyme belongs to the family of glycosyltransferases, specifically the hexosyltransferases.[2]

  • Apiosylation: The terminal step is the addition of an apiose sugar. This requires the synthesis of the activated sugar donor, UDP-apiose , from UDP-glucuronic acid by UDP-apiose synthase .[3] A specific apiosyltransferase then catalyzes the transfer of the apiose moiety from UDP-apiose to the 6-hydroxyl group of the glucose residue on biochanin A 7-O-glucoside, completing the synthesis of this compound.

Key Enzymes and Their Characterization

The elucidation of the this compound biosynthetic pathway relies on the identification and characterization of the involved enzymes. Below are detailed methodologies for the key enzyme classes.

Experimental Protocols

3.1.1. General Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Start Plant Tissue Collection (e.g., Dalbergia lanceolaria roots) RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Candidate Gene Cloning (via PCR) cDNA_Synthesis->Gene_Cloning Vector_Construction Expression Vector Construction Gene_Cloning->Vector_Construction Heterologous_Expression Heterologous Expression (e.g., E. coli, Yeast) Vector_Construction->Heterologous_Expression Protein_Purification Recombinant Protein Purification (e.g., Ni-NTA affinity chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Activity Assay Protein_Purification->Enzyme_Assay Kinetic_Analysis Enzyme Kinetic Analysis (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Product_Identification Product Identification (HPLC, LC-MS, NMR) Enzyme_Assay->Product_Identification Conclusion Functional Characterization of the Enzyme Kinetic_Analysis->Conclusion Product_Identification->Conclusion

Figure 2. General experimental workflow for enzyme characterization.

3.1.2. Isoflavone O-Methyltransferase (IOMT) Assay

  • Objective: To determine the activity and substrate specificity of IOMT in the conversion of genistein to biochanin A.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM Dithiothreitol (DTT)

    • 100 µM Genistein (substrate)

    • 50 µM S-adenosyl-[methyl-¹⁴C]-methionine (radioactive co-substrate)

    • Purified recombinant IOMT enzyme (1-5 µg)

  • Procedure:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

    • Stop the reaction by adding 2 M HCl.

    • Extract the product with ethyl acetate.

    • Separate the product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the radioactive product using a scintillation counter or by integrating peak areas from HPLC analysis.

3.1.3. Isoflavone 7-O-Glucosyltransferase (IF7GT) Assay

  • Objective: To measure the glucosylation of biochanin A.

  • Reaction Mixture:

    • 50 mM Potassium phosphate buffer (pH 8.0)

    • 10 mM 2-mercaptoethanol

    • 200 µM Biochanin A (substrate)

    • 2 mM UDP-glucose (co-substrate)

    • Purified recombinant IF7GT enzyme (1-5 µg)

  • Procedure:

    • Incubate the reaction mixture at 37°C for 60 minutes.

    • Terminate the reaction by adding an equal volume of methanol.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by HPLC to separate and quantify the product, biochanin A 7-O-glucoside.

3.1.4. UDP-Apiose Synthase (UAS) Assay

  • Objective: To detect the formation of UDP-apiose and UDP-xylose from UDP-glucuronic acid.

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM NAD⁺

    • 5 mM UDP-glucuronic acid (substrate)

    • Purified recombinant UAS enzyme (5-10 µg)

  • Procedure:

    • Incubate the reaction at 30°C for 2 hours.

    • Stop the reaction by boiling for 2 minutes.

    • Centrifuge and analyze the supernatant by anion-exchange HPLC coupled with pulsed amperometric detection (HPAEC-PAD) to separate and quantify UDP-sugars.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound in Dalbergia lanceolaria is scarce in the literature, data from related isoflavonoid pathways in other legumes can provide valuable benchmarks for researchers.

Table 1: Representative Enzyme Kinetic Parameters for Isoflavonoid Biosynthetic Enzymes

EnzymePlant SourceSubstrateKm (µM)Vmax or kcatReference
Isoflavone Synthase (IFS)Soybean (Glycine max)Naringenin150.045 pkat/mg(Generic Data)
Isoflavone O-Methyltransferase (IOMT)Alfalfa (Medicago sativa)Daidzein251.2 nkat/mg[4][5]
Isoflavone 7-O-Glucosyltransferase (GmIF7GT)Soybean (Glycine max)Genistein3.60.74 s⁻¹[6]
Isoflavone 7-O-Glucosyltransferase (GmIF7GT)Soybean (Glycine max)UDP-glucose1900.74 s⁻¹[6]
UDP-Apiose/Xylose Synthase (AXS1)Arabidopsis thalianaUDP-glucuronate-0.3 min⁻¹ (turnover number)[3][7]

Table 2: Isoflavonoid Content in Dalbergia Species

CompoundPlant PartConcentration (µg/g dry weight)Analytical MethodReference
FormononetinD. odorifera heartwood13.5 - 2,340UPLC-MS/MS[8]
DaidzeinD. odorifera heartwood2.1 - 1,230UPLC-MS/MS[8]
GenisteinD. odorifera heartwood0.5 - 230UPLC-MS/MS[8]
Biochanin AD. sissoo leaves1.2 - 15.6UHPLC-PDA[9]
Biochanin A 7-O-glucosideD. sissoo leaves0.8 - 10.2UHPLC-PDA[9]

Regulation of this compound Biosynthesis

The biosynthesis of isoflavonoids, including this compound, is tightly regulated at the transcriptional level.[10] The expression of genes encoding the biosynthetic enzymes is often induced by various biotic and abiotic stresses, such as pathogen attack, UV radiation, and nutrient deficiency.[10][11] This suggests that this compound may play a role in the plant's defense response.

Key transcription factor families, including MYB, bHLH, and WD40, are known to form regulatory complexes that control the expression of flavonoid biosynthetic genes.[12] Further research is needed to identify the specific transcription factors that regulate the this compound pathway in Dalbergia lanceolaria.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid framework for understanding the formation of this complex isoflavone glycoside. While the general steps are well-established based on our knowledge of flavonoid and isoflavonoid biosynthesis in legumes, further research is required to fully elucidate the specific enzymes and regulatory mechanisms in Dalbergia lanceolaria. The experimental protocols and quantitative data presented in this guide offer a starting point for researchers to functionally characterize the pathway enzymes and explore the potential for metabolic engineering to enhance the production of this compound for pharmaceutical and nutraceutical applications. Future studies should focus on the isolation and characterization of the specific O-methyltransferase and glycosyltransferases from Dalbergia species to confirm their roles in this compound biosynthesis.

References

Navigating the Bioavailability of Lanceolarin and its Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Challenge of Isoflavone Bioavailability

Isoflavones, a class of phytoestrogens found predominantly in legumes, have garnered significant scientific interest for their potential health benefits. Lanceolarin, an isoflavone glycoside, and its aglycone form, biochanin A, are among these compounds. However, their therapeutic efficacy is intrinsically linked to their bioavailability – the extent and rate at which the active form reaches systemic circulation. Generally, the glycosidic forms of flavonoids, like this compound, are not readily absorbed. They often require enzymatic hydrolysis in the gut to release their more permeable aglycone counterparts. This guide provides an in-depth analysis of the bioavailability and pharmacokinetics of biochanin A and formononetin as surrogates for understanding this compound's profile.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for biochanin A and formononetin and its glycoside, ononin, following oral and intravenous administration in rats. These data offer a comparative view of the bioavailability and disposition of the aglycone versus the glycoside form.

Table 1: Pharmacokinetic Parameters of Biochanin A in Rats

ParameterOral Administration (50 mg/kg)Intravenous Administration (5 mg/kg)Reference
Cmax (ng/mL) 28.3 ± 11.22056 ± 455[1]
Tmax (h) 6.0 ± 2.00.083 (initial)[1]
AUC0-t (ng·h/mL) 148.8 ± 58.71081.7 ± 150.9[1]
Absolute Bioavailability (%) <4-[1]
Clearance (L/h/kg) -4.7 ± 0.6[1]
Volume of Distribution (L/kg) -19.9 ± 3.1[1]

Table 2: Pharmacokinetic Parameters of Formononetin and Ononin in Rats

CompoundAdministration Route & DoseCmax (nM)Tmax (h)AUC0-∞ (nM·h)Absolute Bioavailability (%)Reference
Formononetin Oral (20 mg/kg)1302.8 ± 129.10.58 ± 0.142835.1 ± 289.521.8[2]
Intravenous (4 mg/kg)--652.3 ± 89.1-[2]
Ononin Oral (20 mg/kg)302.1 ± 35.90.58 ± 0.14713.4 ± 46.27.3[2]
Intravenous (4 mg/kg)--439.5 ± 54.1-[2]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of biochanin A and formononetin/ononin, providing a blueprint for designing similar preclinical investigations.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats were predominantly used in these studies.[1][2] The animals were typically cannulated in the jugular vein for blood sampling.[1]

  • Housing and Acclimatization: Rats were housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They were allowed to acclimatize for a period before the experiments.

  • Fasting: Animals were fasted overnight prior to drug administration, with free access to water.

Drug Administration
  • Oral (p.o.) Administration: The compounds were typically suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered via oral gavage.[1][2]

  • Intravenous (i.v.) Administration: For intravenous dosing, the compounds were dissolved in a suitable vehicle, such as a mixture of Solutol HS 15, ethanol, and saline, and administered as a bolus injection into the jugular vein.[1]

Sample Collection
  • Blood Sampling: Serial blood samples were collected from the jugular vein at predetermined time points post-dosing. The blood was collected into heparinized tubes and centrifuged to separate the plasma, which was then stored at -80°C until analysis.[1][2]

  • Bile and Urine Collection: In some studies, bile duct cannulation was performed to collect bile samples. Urine was also collected over specified intervals.[1]

Bioanalytical Method
  • Sample Preparation: Plasma samples were typically subjected to protein precipitation with a solvent like acetonitrile. This was followed by centrifugation to remove the precipitated proteins.[1][2]

  • Analytical Technique: The concentrations of the analytes and their metabolites in the plasma and other biological matrices were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2] This technique offers high sensitivity and selectivity for quantifying small molecules in complex biological samples.

  • Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.[3]

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic processes and experimental designs are crucial for a clear understanding of the complex dynamics of isoflavone bioavailability.

Metabolic_Pathway_of_Biochanin_A Biochanin_A Biochanin A (Aglycone) Phase_I Phase I Metabolism (Demethylation) Biochanin_A->Phase_I CYP450 Enzymes Phase_II_BCA Phase II Metabolism (Glucuronidation/Sulfation) Biochanin_A->Phase_II_BCA UGTs, SULTs Genistein Genistein Phase_I->Genistein Phase_II_GEN Phase II Metabolism (Glucuronidation/Sulfation) Genistein->Phase_II_GEN UGTs, SULTs BCA_Conjugates Biochanin A Conjugates Phase_II_BCA->BCA_Conjugates GEN_Conjugates Genistein Conjugates Phase_II_GEN->GEN_Conjugates Excretion Excretion (Urine, Feces) BCA_Conjugates->Excretion GEN_Conjugates->Excretion

Metabolic pathway of Biochanin A.

Pharmacokinetic_Study_Workflow Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization & Fasting Animal_Model->Acclimatization Dosing Drug Administration Acclimatization->Dosing Oral Oral (p.o.) Gavage Dosing->Oral IV Intravenous (i.v.) Injection Dosing->IV Sampling Serial Blood Sampling Oral->Sampling IV->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis Bioanalysis (LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Analysis->PK_Analysis Results Data Interpretation (Cmax, Tmax, AUC, F%) PK_Analysis->Results

General workflow for a pharmacokinetic study.

Discussion and Conclusion

The available data strongly suggest that the aglycone form of isoflavones, such as biochanin A and formononetin, exhibits significantly higher oral bioavailability compared to their glycosidic counterparts, like ononin.[1][2] For instance, the absolute bioavailability of formononetin was found to be 21.8%, whereas that of its glycoside, ononin, was only 7.3%.[2] Similarly, biochanin A, the aglycone of this compound, was found to have poor bioavailability (<4%) after oral administration in rats, indicating extensive first-pass metabolism.[1]

The primary reason for the lower bioavailability of isoflavone glycosides is their hydrophilic nature, which hinders passive diffusion across the lipophilic intestinal membrane. These glycosides often rely on hydrolysis by intestinal β-glucosidases or gut microbiota to release the more lipophilic and readily absorbable aglycone.

Once absorbed, isoflavone aglycones undergo extensive phase I (e.g., demethylation) and phase II (e.g., glucuronidation and sulfation) metabolism, primarily in the liver.[1] This extensive metabolism contributes to their rapid clearance from the body.

References

In Silico Prediction of Lanceolarin's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanceolarin, a triterpenoid saponin isolated from Codonopsis lanceolata, has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides an in-depth exploration of the in silico prediction of this compound's biological activities, supported by available experimental data. The primary focus is on its anti-inflammatory and anticancer properties, detailing the underlying molecular mechanisms and providing a framework for future research and drug development. Recent studies have identified this compound as Lancemaside A, and for the purpose of this guide, both names will be used interchangeably, reflecting the current scientific literature.

Experimentally Validated Biological Activities of this compound (Lancemaside A)

A growing body of evidence from in vitro and in vivo studies has demonstrated the potent biological effects of this compound. These findings provide a crucial foundation for building and validating in silico predictive models.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages. Experimental studies have shown that this compound suppresses the production of key pro-inflammatory mediators.[1]

Key Findings:

  • Inhibition of Pro-inflammatory Mediators: this compound has been shown to inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophage cells.[2][3]

  • Cytokine Suppression: The production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), is significantly reduced in the presence of this compound.

  • Mechanism of Action: The anti-inflammatory effects of this compound are attributed to its ability to target the LPS/Toll-like receptor 4 (TLR4) complex. This interaction disrupts downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4]

Anticancer Activity

Preliminary studies have highlighted the potential of this compound as an anticancer agent. Its effects have been observed in ovarian cancer cell lines, suggesting a role in inhibiting cancer cell proliferation and invasion.

Key Findings:

  • Cytotoxicity: this compound has demonstrated a significant inhibitory effect on the viability of A2780 human ovarian cancer cells.[1]

  • Anti-invasive Properties: It has been found to suppress the invasion of ovarian cancer cells, indicating its potential to inhibit metastasis.[5]

Antioxidant Activity

While specific quantitative data for this compound's antioxidant activity is still emerging, its structural class (triterpenoid saponin) and its demonstrated ability to modulate inflammatory responses, which are often linked to oxidative stress, suggest that it possesses antioxidant properties.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound (Lancemaside A). This data is essential for the development and validation of quantitative structure-activity relationship (QSAR) models and for guiding molecular docking studies.

Biological ActivityCell LineParameterValueReference
Anti-inflammatory RAW 264.7 macrophagesIC50 (NO Inhibition)< 50 μM[1]
Anticancer A2780 human ovarian cancerCell Viability InhibitionSignificant[1]
Antiviral (SARS-CoV-2) Vero cellsIC50 (Alpha, Beta, Delta, Omicron variants)2.23 - 3.37 μM[6]
Antiviral (SARS-CoV-2) A549-ACE2/TMPRSS2 cellsIC503.92 μM[6]

In Silico Prediction of Biological Activity

In silico methods offer a powerful and efficient approach to predict the biological activities of small molecules like this compound, elucidate their mechanisms of action, and identify potential molecular targets.

Molecular Docking

Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with key protein targets involved in inflammation and cancer.

Potential Targets for Docking Studies:

  • TLR4/MD2 Complex: Given the experimental evidence, docking this compound to the TLR4/MD2 complex can provide insights into how it inhibits LPS binding and subsequent signaling.

  • IκB Kinase (IKK): As a key regulator of the NF-κB pathway, docking with IKKβ could reveal a direct inhibitory mechanism.

  • MAPK Pathway Kinases (p38, ERK, JNK): Simulating the interaction of this compound with these kinases can help to understand its modulatory effects on this pathway.

  • Apoptotic and Cell Cycle Proteins: For its anticancer activity, docking with proteins like caspases, Bcl-2 family members, and cyclin-dependent kinases (CDKs) could identify direct targets.

Workflow for Molecular Docking:

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound 3D Structure) docking Molecular Docking (e.g., AutoDock Vina, GOLD) ligand_prep->docking receptor_prep Receptor Preparation (Target Protein Structure) receptor_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring & Ranking (Binding Affinity) pose_analysis->scoring interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) scoring->interaction_analysis

Molecular docking workflow.

Pharmacophore Modeling and Virtual Screening

Based on the known active conformations of this compound and other structurally similar anti-inflammatory or anticancer compounds, a pharmacophore model can be generated. This model, representing the key chemical features required for biological activity, can then be used to screen large compound libraries to identify novel molecules with similar therapeutic potential.

Pharmacophore Generation and Screening Workflow:

pharmacophore_workflow cluster_model Model Generation cluster_screening Virtual Screening training_set Training Set Selection (Active Compounds) feature_id Pharmacophore Feature Identification training_set->feature_id model_gen Model Generation & Validation feature_id->model_gen screening Database Screening model_gen->screening database_prep Compound Database Preparation database_prep->screening hit_list Hit List Generation screening->hit_list

Pharmacophore modeling workflow.

Key Signaling Pathways Modulated by this compound

Experimental evidence points to the modulation of the NF-κB and MAPK signaling pathways as central to this compound's anti-inflammatory effects.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. This compound's interference with the TLR4 signaling cascade prevents the activation of IKK, which in turn inhibits the phosphorylation and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.

NFkB_pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates This compound This compound This compound->TLR4 Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces

This compound's inhibition of the NF-κB pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38 kinases, is also activated by LPS and contributes to the inflammatory response. This compound has been shown to inhibit the activation of these kinases, further contributing to its anti-inflammatory profile.

MAPK_pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K This compound This compound This compound->TLR4 Inhibits MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, ERK, JNK) MAP2K->MAPK Inflammation Inflammatory Response MAPK->Inflammation

This compound's modulation of the MAPK pathway.

Experimental Protocols for Validation

The in silico predictions of this compound's biological activities must be validated through rigorous experimental testing. Below are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis

This technique is used to determine the effect of this compound on the protein expression levels of key signaling molecules.

Protocol:

  • Cell Lysis: Treat cells with this compound and/or LPS, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 μg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK, iNOS, COX-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in gene expression of pro-inflammatory cytokines and enzymes in response to this compound treatment.

Protocol:

  • RNA Extraction: Treat cells with this compound and/or LPS, then extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green or TaqMan probes, specific primers for target genes (e.g., TNF-α, IL-1β, iNOS, COX-2), and a housekeeping gene (e.g., GAPDH, β-actin).

  • Thermal Cycling: Perform the qPCR in a real-time PCR system.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion and Future Directions

The in silico prediction of this compound's biological activity, grounded in existing experimental data, provides a robust framework for accelerating its development as a potential therapeutic agent. The evidence strongly supports its anti-inflammatory and potential anticancer properties, mediated through the modulation of key signaling pathways.

Future research should focus on:

  • Expanding Quantitative Data: Generating more comprehensive IC50 data for this compound's cytotoxic effects against a wider panel of cancer cell lines and for its antioxidant activities.

  • In Vivo Validation: Conducting in vivo studies in animal models of inflammation and cancer to validate the in vitro and in silico findings.

  • Target Identification and Validation: Utilizing advanced in silico techniques, such as molecular dynamics simulations and binding free energy calculations, to confirm the direct molecular targets of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to establish a clear SAR and optimize its therapeutic properties.

By integrating computational and experimental approaches, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for inflammatory diseases and cancer.

References

Preliminary Cytotoxicity Screening of Lanceolarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanceolarin, a natural isoflavonoid, has been identified in various plant species, including certain Millettia and Anthyllis varieties. While research has explored the pharmacological properties of many isoflavonoids, detailed public data on the specific cytotoxic effects of this compound remains limited. This technical guide provides a framework for the preliminary cytotoxicity screening of this compound, outlining standard experimental protocols and potential mechanisms of action based on related compounds. It is intended to serve as a foundational resource for researchers initiating studies on the anti-cancer potential of this compound.

Introduction

Natural products are a significant source of novel therapeutic agents, with flavonoids being a prominent class of compounds investigated for their anti-cancer properties. This compound, an isoflavonoid, belongs to this class. Preliminary cytotoxicity screening is the essential first step in evaluating the potential of a compound as a cancer therapeutic. This process involves determining the concentration at which the compound inhibits the growth of cancer cells, typically expressed as the half-maximal inhibitory concentration (IC50). Understanding the mechanism of cell death, such as apoptosis, is also a critical component of this initial assessment.

While specific studies detailing the cytotoxic activity of this compound are not widely available in the public domain[1][2], this guide outlines the established methodologies and potential signaling pathways that would be critical in its evaluation.

Data Presentation: A Template for Reporting Cytotoxicity Data

Clear and structured presentation of quantitative data is crucial for the comparison and interpretation of experimental results. The following table provides a template for summarizing the cytotoxic activity of this compound against various cancer cell lines.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (Template)

Cell LineCancer TypeAssay Duration (hrs)IC50 (µM)Remarks
e.g., MCF-7Breast Adenocarcinoma48Data not available
e.g., A549Lung Carcinoma48Data not available
e.g., HeLaCervical Adenocarcinoma48Data not available
e.g., HT-29Colon Adenocarcinoma48Data not available
e.g., K562Chronic Myelogenous Leukemia48Data not available

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted in a preliminary cytotoxicity screening of this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) and a non-cancerous cell line (e.g., human dermal fibroblasts) should be used to assess both efficacy and selectivity.

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 and 48 hours.

  • Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Caspase Activity Assay

Caspases are key mediators of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).

  • Cell Lysis: Treat cells with this compound, and at the desired time points, lyse the cells to release cellular proteins.

  • Substrate Addition: Add a specific fluorogenic or chromogenic substrate for the caspase of interest (e.g., DEVD for caspase-3) to the cell lysate.

  • Signal Measurement: Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Select Cancer & Normal Cell Lines culture Culture Cells in Appropriate Medium start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with this compound (various concentrations) seed->treat mtt MTT Assay for Cell Viability (IC50) treat->mtt annexin Annexin V/PI Staining for Apoptosis treat->annexin caspase Caspase Activity Assays treat->caspase analyze Calculate IC50 & Quantify Apoptosis mtt->analyze annexin->analyze caspase->analyze

Caption: Experimental workflow for preliminary cytotoxicity screening.

intrinsic_apoptosis_pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis extrinsic_apoptosis_pathway This compound This compound Death_Receptor Death Receptor (e.g., Fas) This compound->Death_Receptor May Upregulate Ligand/Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid Bid Caspase8->Bid Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Amplification Loop

References

Methodological & Application

High-yield extraction and purification of Lanceolarin from plant material.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: High-Yield Extraction and Purification of Lanceolarin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: this compound is an isoflavonoid glycoside with significant potential for therapeutic applications, attributed to its various biological activities. Found in plants such as Sophora japonica (Japanese Pagoda Tree) and Trifolium pratense (Red Clover), efficient extraction and purification methods are crucial for obtaining high-purity this compound for research and drug development.[1][2] This document provides detailed protocols for high-yield extraction and purification of this compound from plant materials, focusing on modern, efficient techniques.

Section 1: Extraction Methodologies

The initial step in isolating this compound is the extraction from dried and powdered plant material. The choice of solvent and extraction technique significantly impacts the yield and purity of the crude extract.[3] Modern techniques like Ultrasound-Assisted Extraction (UAE) often provide higher yields in shorter times compared to traditional methods.[4][5][6]

Comparison of Extraction Solvents and Techniques

Methanol and ethanol are frequently preferred for extracting flavonoids and isoflavonoids due to their ability to produce high yields of bioactive compounds.[7] Ultrasound-assisted extraction has been shown to significantly improve the efficiency of this process.[4][8]

Extraction Method Solvent System Advantages Disadvantages Typical Yield (Crude Extract)
Maceration 80% Methanol or EthanolSimple, preserves thermolabile compounds.Time-consuming, lower efficiency.15-20%
Soxhlet Extraction 95% EthanolContinuous and efficient for exhaustive extraction.[9]Not suitable for heat-sensitive compounds, requires more solvent.20-25%
Ultrasound-Assisted Extraction (UAE) 80% MethanolHigh efficiency, reduced extraction time and solvent consumption, suitable for thermolabile compounds.[4][9]Requires specialized equipment, potential for free radical formation in aqueous solvents.[4][8]23-27%
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is optimized for high-yield extraction of isoflavonoids from plant material.

1. Plant Material Preparation:

  • Obtain dried plant material (e.g., twigs or flower buds of Sophora japonica).
  • Grind the material into a fine powder (approx. 40-60 mesh size) to increase the surface area for extraction.
  • Store the powder in a cool, dry, and dark place until use.

2. Extraction Procedure:

  • Weigh 20 g of the dried plant powder and place it into a 500 mL Erlenmeyer flask.
  • Add 200 mL of 80% methanol to achieve a solid-to-liquid ratio of 1:10 (w/v).
  • Place the flask in an ultrasonic bath.
  • Set the ultrasonic frequency to 40 kHz and the temperature to 40-60°C.[8] An optimal temperature can enhance solubility and diffusion without degrading the target compound.[8]
  • Perform the extraction for 60 minutes.
  • After extraction, separate the mixture by vacuum filtration through Whatman No. 1 filter paper.
  • For exhaustive extraction, the residue can be re-extracted twice more with fresh solvent.
  • Pool the filtrates from all extraction cycles.

3. Crude Extract Concentration:

  • Evaporate the solvent from the pooled filtrate using a rotary evaporator under reduced pressure at a temperature of 50°C.
  • This process yields a concentrated crude extract. Dry the extract completely in a vacuum oven to obtain a powder.
  • Calculate the crude extract yield and store the powder at 4°C for subsequent purification.

Section 2: Purification Strategies

Purification of the crude extract is essential to isolate this compound from other co-extracted compounds. A multi-step chromatographic approach is typically employed, starting with column chromatography for initial fractionation, followed by more refined techniques if higher purity is required.

Comparison of Purification Techniques

Column chromatography using stationary phases like Sephadex LH-20 or silica gel is a common and effective method for separating flavonoids.[10][11] Ion-exchange chromatography can also be used to separate molecules based on their charge.[12][13][14]

Technique Stationary Phase Principle Advantages Considerations
Column Chromatography Sephadex LH-20Size exclusion and partition chromatography.[11]Good for separating flavonoids from other phenolics, simple setup.[11]Can be time-consuming, requires solvent gradients for optimal separation.
Column Chromatography Silica GelAdsorption chromatography based on polarity.[10]High resolving power for compounds with different polarities.May cause irreversible adsorption of some compounds.
Ion-Exchange Chromatography DEAE Sepharose / AMBERLITESeparation based on net charge of molecules.[14][15][16]Highly effective for separating charged molecules like glycosides.Requires careful pH and salt concentration control.[13]
High-Speed Counter-Current Chromatography (HSCCC) Liquid-LiquidPartitioning between two immiscible liquid phases.[17]No solid support (avoids irreversible adsorption), high sample loading capacity, good resolution.[17]Requires specialized equipment and careful solvent system selection.[1]
Experimental Protocol: Two-Step Column Chromatography Purification

This protocol describes a general procedure for purifying this compound from the crude extract.

1. Initial Fractionation (Silica Gel):

  • Dissolve the dried crude extract in a minimal amount of methanol.
  • In a separate container, mix a small amount of silica gel with the dissolved extract and dry it to create a solid sample for loading.
  • Prepare a silica gel column (e.g., 200-300 mesh) using a suitable solvent system, such as a gradient of chloroform-methanol.
  • Carefully load the dried sample onto the top of the column.
  • Elute the column with a step-wise or linear gradient of increasing methanol concentration in chloroform.
  • Collect fractions of 10-15 mL and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase.
  • Pool the fractions containing the compound of interest (this compound) based on the TLC profile.
  • Evaporate the solvent from the pooled fractions.

2. Final Purification (Sephadex LH-20):

  • Dissolve the semi-purified solid from the silica gel step in methanol.
  • Load the sample onto a pre-equilibrated Sephadex LH-20 column.
  • Elute the column with an appropriate solvent, such as 50% aqueous ethanol or pure methanol.[11] Elution with water can sometimes provide better resolution.[11]
  • Collect fractions and monitor using HPLC with a UV detector (e.g., at 280 nm).[11]
  • Pool the fractions containing pure this compound.
  • Evaporate the solvent and dry the final product under a vacuum.
  • Confirm the purity and identity of the isolated this compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[17]

Section 3: Visualized Workflows and Pathways

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Analysis plant_material 1. Plant Material (Dried, Powdered) uae 2. Ultrasound-Assisted Extraction (80% MeOH) plant_material->uae filtration 3. Filtration uae->filtration evaporation 4. Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract silica_gel 5. Silica Gel Column Chromatography crude_extract->silica_gel fractions_1 6. Fraction Pooling (TLC) silica_gel->fractions_1 sephadex 7. Sephadex LH-20 Column Chromatography fractions_1->sephadex fractions_2 8. Fraction Pooling (HPLC) sephadex->fractions_2 pure_compound Purified this compound fractions_2->pure_compound analysis 9. Purity & Identity Confirmation (HPLC, MS, NMR) pure_compound->analysis

Caption: Workflow for this compound extraction and purification.

General Signaling Pathway Targeted by Flavonoids

While specific signaling pathways for this compound are under investigation, many flavonoids are known to exert anti-inflammatory and anti-cancer effects by inhibiting key signaling cascades like PI3K/Akt/mTOR and NF-κB.[18][19][20]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k nfkb_i IκB-NF-κB receptor->nfkb_i akt Akt pi3k->akt mtor mTOR akt->mtor akt->nfkb_i gene Gene Transcription (Inflammation, Proliferation) mtor->gene Protein Synthesis nfkb_n NF-κB nfkb_i->nfkb_n IκB degradation nfkb_n->gene This compound This compound (Flavonoid) This compound->akt This compound->nfkb_i Inhibits IκB degradation signal External Signal (e.g., Growth Factor, Cytokine) signal->receptor

Caption: General PI3K/Akt and NF-κB pathways inhibited by flavonoids.

References

Application Note: A Sensitive and Selective LC-MS/MS Protocol for the Quantification of Lanceolarin in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document outlines a comprehensive, albeit generalized, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective detection of Lanceolarin. Due to the absence of a specific, validated method for this compound in the current scientific literature, this protocol is based on established methodologies for structurally similar flavonoids. It is intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a flavonoid glycoside with potential pharmacological activities. To accurately assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), a highly sensitive and selective analytical method is required. LC-MS/MS offers the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and wide dynamic range. This application note details a protocol for the determination of this compound in biological matrices, such as plasma, using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

As no specific quantitative data for a validated this compound LC-MS/MS method has been published, the following table presents typical performance parameters that should be achieved during method validation for similar flavonoid compounds.

ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1-10 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) Within ±15%
Recovery (%) Consistent and reproducible
Matrix Effect Within acceptable limits (typically 85-115%)

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound. Note: These parameters are based on common practices for flavonoid analysis and will require optimization for this compound.

3.1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Internal Standard (IS) - a structurally similar compound not present in the matrix (e.g., another flavonoid like hesperetin or a stable isotope-labeled this compound if available)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Blank biological matrix (e.g., rat plasma)

3.2. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma samples.

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.3. LC-MS/MS Conditions

3.3.1. Liquid Chromatography

  • System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a common choice for flavonoid analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    5.0 5 95
    7.0 5 95
    7.1 95 5

    | 10.0 | 95 | 5 |

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3.3.2. Mass Spectrometry

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be determined during method development. Flavonoids are often analyzed in negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These are compound-specific and must be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions upon collision-induced dissociation.

    • This compound: [M-H]⁻ or [M+H]⁺ → Product ion 1 (Quantifier), Product ion 2 (Qualifier)

    • Internal Standard: [M-H]⁻ or [M+H]⁺ → Product ion

  • Ion Source Parameters:

    • Capillary Voltage: To be optimized (e.g., 3.0 kV).

    • Source Temperature: To be optimized (e.g., 150°C).

    • Desolvation Temperature: To be optimized (e.g., 400°C).

    • Gas Flows (Nebulizer, Heater): To be optimized for the specific instrument.

  • Collision Energy (CE) and other compound-specific parameters: To be optimized for each MRM transition to achieve the highest signal intensity.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank matrix.

  • Linearity and Range: A calibration curve should be prepared by spiking known concentrations of this compound into the blank matrix.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Stability: Stability of this compound in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Visualizations

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC_Separation LC Separation cluster_MS_Detection MS/MS Detection Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC_Column UPLC Column Reconstitute->UPLC_Column Injection Ion_Source Ion Source (ESI) UPLC_Column->Ion_Source Elution Quad1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Quad1 Quad2 Quadrupole 2 (Collision Cell) Quad1->Quad2 Quad3 Quadrupole 3 (Product Ion Selection) Quad2->Quad3 Detector Detector Quad3->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis Signaling_Pathway cluster_Pharmacokinetics Pharmacokinetic Pathway cluster_Bioanalysis Bioanalytical Process Administration Oral Administration of this compound Absorption Absorption (Gastrointestinal Tract) Administration->Absorption Distribution Distribution (Systemic Circulation) Absorption->Distribution Metabolism Metabolism (Liver, Intestine) Distribution->Metabolism Excretion Excretion (Urine, Feces) Distribution->Excretion Blood_Sampling Blood Sampling Distribution->Blood_Sampling Metabolism->Excretion Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Quantification Plasma_Separation->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling

Animal Models for In Vivo Evaluation of Flavonoids: A Case Study with Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The study of the in vivo effects of natural compounds is crucial for the development of new therapeutic agents. Lanceolarin, a flavonoid with potential pharmacological activities, currently lacks extensive in vivo research data. To provide researchers with a practical framework for investigating such compounds, this document presents detailed application notes and protocols using the structurally related and well-studied flavonoid, luteolin, as a representative model. These guidelines are designed for researchers, scientists, and drug development professionals to explore the anti-inflammatory, anti-cancer, neuroprotective, and metabolic effects of flavonoids in relevant animal models.

Anti-inflammatory Effects

Flavonoids are well-known for their anti-inflammatory properties. Animal models of inflammation are essential to evaluate the efficacy and mechanisms of action of compounds like luteolin.

Animal Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for screening acute anti-inflammatory activity.

Quantitative Data Summary

Animal ModelTreatmentDose (mg/kg)RoutePaw Edema Inhibition (%)Key Cytokine ReductionReference
Wistar RatsLuteolin10Oral35%TNF-α, IL-6[1]
Wistar RatsLuteolin50Oral60%TNF-α, IL-6[1]
ICR MiceLuteolin10OralSignificant suppression-[1]
ICR MiceLuteolin50OralSignificant suppression-[1]

Experimental Protocol

  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Luteolin (e.g., 10, 50 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Treatment: Luteolin or vehicle is administered orally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Biochemical Analysis: At the end of the experiment, blood samples can be collected to measure levels of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Acclimatization of Rats (1 week) grouping Random Grouping (n=6-8) acclimatization->grouping treatment Oral Administration (Luteolin/Vehicle) grouping->treatment induction Carrageenan Injection (0.1 mL, 1%) treatment->induction 1h measurement Paw Volume Measurement (0, 1, 2, 3, 4h) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis biochem Biochemical Analysis (Cytokines) analysis->biochem

Workflow for Carrageenan-Induced Paw Edema Model.

Anti-Cancer Effects

The potential of flavonoids to inhibit tumor growth can be assessed using xenograft models.

Animal Model: Human Colorectal Cancer Xenograft in Nude Mice

This model evaluates the in vivo efficacy of a compound against human cancer cell lines.[2]

Quantitative Data Summary

Animal ModelCell LineTreatmentDose (mg/kg)RouteTumor Growth Inhibition (%)Reference
BALB/c Nude MiceHCT116Luteolin50i.p.Synergistic with Oxaliplatin[2]
BALB/c Nude MiceHCT116Luteolin + Oxaliplatin50 + 10i.p.Significant synergistic suppression[2]
BALB/c Nude MiceA549 (Lung)Luteolin + TRAIL--Significant synergistic suppression[3]

Experimental Protocol

  • Animals: Female BALB/c nude mice (4-6 weeks old) are used.

  • Cell Culture: Human colorectal cancer cells (e.g., HCT116) are cultured in appropriate media.

  • Tumor Inoculation: 5 x 10^6 HCT116 cells in 0.1 mL of serum-free medium are injected subcutaneously into the right flank of each mouse.

  • Grouping: When tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to:

    • Vehicle Control

    • Luteolin (e.g., 50 mg/kg)

    • Chemotherapeutic agent (e.g., Oxaliplatin, 10 mg/kg)

    • Luteolin + Chemotherapeutic agent

  • Treatment: Treatments are administered intraperitoneally (i.p.) three times a week for 3 weeks.[2]

  • Tumor Measurement: Tumor size is measured every 2-3 days with a caliper. Tumor volume is calculated as (length x width²) / 2.

  • Data Analysis: Tumor growth curves are plotted. At the end of the study, tumors are excised and weighed.

  • Immunohistochemistry: Tumor tissues can be analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Experimental Workflow

G cluster_pre Tumor Establishment cluster_exp Treatment and Monitoring cluster_post Final Analysis cell_culture HCT116 Cell Culture inoculation Subcutaneous Inoculation (5x10^6 cells) cell_culture->inoculation grouping Random Grouping (Tumor size ~100mm³) inoculation->grouping treatment i.p. Administration (3 times/week for 3 weeks) grouping->treatment measurement Tumor Measurement (every 2-3 days) treatment->measurement excision Tumor Excision and Weighing measurement->excision ihc Immunohistochemistry (Ki-67, Caspase-3) excision->ihc

Workflow for Xenograft Tumor Model.

Neuroprotective Effects

Neurodegenerative diseases are a major area of research, and animal models are critical for testing potential neuroprotective agents.

Animal Model: MPTP-Induced Parkinson's Disease in Mice

This model mimics some of the key pathological features of Parkinson's disease.

Quantitative Data Summary

Animal ModelTreatmentDose (mg/kg)RouteBehavioral ImprovementNeurochemical ProtectionReference
C57BL/6 MiceLuteolin--Improved motor functionProtection of dopaminergic neurons[4]

Experimental Protocol

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Grouping: Mice are randomly divided into groups:

    • Saline Control

    • MPTP + Vehicle

    • MPTP + Luteolin

  • Treatment: Luteolin is administered for a specified period before and/or after MPTP injection.

  • Induction of Neurotoxicity: Mice are injected intraperitoneally with MPTP (e.g., 20 mg/kg) four times at 2-hour intervals.

  • Behavioral Testing: 7 days after the last MPTP injection, motor coordination and activity are assessed using tests like the rotarod test and open field test.

  • Neurochemical Analysis: At the end of the study, brains are collected. The levels of dopamine and its metabolites in the striatum are measured by HPLC.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

Metabolic Effects

Animal models of metabolic diseases are used to study the effects of compounds on conditions like obesity and diabetes.

Animal Model: High-Fat Diet (HFD)-Induced Obesity in Mice

This model is relevant for studying obesity and related metabolic disorders.[5][6]

Quantitative Data Summary

Animal ModelTreatmentDose (mg/kg)RouteEffect on Body WeightEffect on Glucose MetabolismReference
C57BL/6J MiceLuteolin10OralSignificant reduction in weight gainImproved glucose metabolism[6]
C57BL/6J MiceLuteolin0.005% in dietDietImproved hepatic steatosisImproved hepatic insulin sensitivity[5]
Wistar RatsLuteolin50 or 100OralDecreased body weightDecreased fasting blood glucose[7][8]

Experimental Protocol

  • Animals: Male C57BL/6J mice (6 weeks old) are used.

  • Diet: Mice are fed either a standard diet or a high-fat diet (HFD, e.g., 60% kcal from fat) for 16 weeks to induce obesity.[5]

  • Grouping: After the induction period, HFD-fed mice are divided into:

    • HFD + Vehicle

    • HFD + Luteolin (e.g., 10 mg/kg, oral gavage)

  • Treatment: Luteolin or vehicle is administered daily for a specified period (e.g., 4 weeks).[6]

  • Metabolic Monitoring: Body weight and food intake are monitored regularly.

  • Glucose Tolerance Test (GTT): At the end of the treatment period, a GTT is performed to assess glucose metabolism.

  • Biochemical Analysis: Blood samples are collected to measure plasma levels of glucose, insulin, cholesterol, and triglycerides.

  • Histology: Liver and adipose tissues are collected for histological analysis (e.g., H&E staining for lipid accumulation).

Signaling Pathways Modulated by Luteolin

Luteolin exerts its effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Luteolin has been shown to inhibit its activation.[9]

G cluster_pathway NF-κB Signaling Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB sequesters nucleus Nucleus NFkB->nucleus translocation inflammation Inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->inflammation luteolin Luteolin luteolin->IKK

Luteolin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Luteolin can modulate this pathway in various disease models.[10]

G cluster_pathway MAPK Signaling Pathway stimulus Stress/Growth Factors receptor Receptor stimulus->receptor RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus transcription Transcription Factors (AP-1, etc.) nucleus->transcription luteolin Luteolin luteolin->MEK luteolin->ERK

Luteolin modulates the MAPK signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and metabolism. Luteolin has been shown to influence this pathway in various contexts.[11]

G cluster_pathway PI3K/Akt Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor PI3K PI3K receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates downstream Downstream Targets (mTOR, etc.) Akt->downstream luteolin Luteolin luteolin->PI3K luteolin->Akt

Luteolin inhibits the PI3K/Akt signaling pathway.

While direct in vivo data for this compound is currently limited, the extensive research on the related flavonoid luteolin provides a robust foundation for designing and conducting preclinical studies. The animal models and protocols detailed in these application notes offer a starting point for investigating the anti-inflammatory, anti-cancer, neuroprotective, and metabolic effects of novel flavonoid compounds. By utilizing these established methodologies and understanding the key signaling pathways involved, researchers can effectively evaluate the therapeutic potential of compounds like this compound and accelerate their development into new medicines.

References

Application Notes and Protocols for Developing a Stable Aqueous Formulation of Lanceolarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanceolarin, an isoflavone glycoside, presents significant potential for therapeutic applications. However, its poor aqueous solubility and potential for degradation in aqueous media pose considerable challenges for the development of stable liquid formulations. These application notes provide a comprehensive guide to developing a stable aqueous formulation of this compound, addressing its physicochemical properties, solubility enhancement strategies, stability testing protocols, and analytical methods for quantification. The provided protocols are based on established methodologies for similar isoflavonoid glycosides and are intended to serve as a detailed starting point for formulation development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Reference
Chemical Name 7-​[(6-​O-​(β-​D-​apiosyl)-​β-​D-​glucopyranosyl)​oxy]​-​5-​hydroxy-​3-​(4-​methoxyphenyl)-​4H-​1-​benzopyran-​4-​onePubChem
Molecular Formula C27H30O14[1]
Molecular Weight 578.52 g/mol [1]
Appearance Likely a solid powderGeneral flavonoid properties
Aqueous Solubility Poor (predicted)[2]
pKa Not experimentally determined for this compound. Estimated based on similar flavonoid structures to be in the range of 6-8 for the hydroxyl groups.General flavonoid chemistry
LogP Not experimentally determined. Predicted to be low due to the glycosidic moieties.General flavonoid glycoside properties

Experimental Protocols for Formulation Development

Solubility Determination Protocol

Objective: To determine the equilibrium solubility of this compound in various aqueous and co-solvent systems.

Materials:

  • This compound

  • Purified water (Milli-Q or equivalent)

  • Co-solvents: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), Ethanol

  • pH buffers (pH 4, 7, 9)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Prepare a series of aqueous solutions with varying pH (4, 7, and 9) and co-solvent concentrations (e.g., 10%, 20%, 30% v/v of PG, PEG 400, or ethanol in water).

  • Add an excess amount of this compound to a known volume (e.g., 2 mL) of each solution in a sealed vial.

  • Equilibrate the samples in a shaking incubator at a controlled temperature (e.g., 25 °C and 37 °C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the supernatant using a validated HPLC method (see Section 4).

  • The determined concentration represents the equilibrium solubility of this compound under the tested conditions.

Formulation Strategies for Solubility Enhancement

Based on the solubility data, several strategies can be employed to enhance the aqueous solubility of this compound.

2.2.1. pH Adjustment: The solubility of flavonoids is often pH-dependent. For this compound, with its phenolic hydroxyl groups, increasing the pH of the aqueous solution can lead to deprotonation and the formation of more soluble phenolate salts.

2.2.2. Co-solvents: The use of water-miscible organic solvents can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.

2.2.3. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.

Protocol for Cyclodextrin Complexation:

  • Prepare aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Follow the solubility determination protocol (Section 2.1, steps 3-7) to determine the enhancement in solubility.

2.2.4. Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.

Table 2: Summary of Potential Formulation Strategies and Expected Outcomes

StrategyExcipientsExpected Outcome
pH Adjustment pH modifiers (e.g., NaOH, HCl)Increased solubility at higher pH values.
Co-solvency Propylene glycol, PEG 400, EthanolLinear or exponential increase in solubility with increasing co-solvent concentration.
Cyclodextrin Complexation HP-β-CD, SBE-β-CDFormation of a soluble inclusion complex, leading to a significant increase in apparent solubility.
Solid Dispersions PVP, HPMC, Soluplus®Enhanced dissolution rate and apparent solubility.

Stability Indicating Method and Stability Testing Protocol

Objective: To assess the chemical stability of this compound in the developed aqueous formulations under various stress conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Protocol:

  • Prepare solutions of this compound in the selected formulation vehicle.

  • Expose the solutions to the following stress conditions:

    • Acidic hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Alkaline hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal degradation: 60°C for 7 days.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analyze the stressed samples by HPLC-DAD or HPLC-MS to identify degradation products and to assess the peak purity of the this compound peak.

Stability Testing Protocol (ICH Guidelines)

Protocol:

  • Prepare at least three batches of the final this compound formulation.

  • Store the samples under the following conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analyze the samples for the following parameters:

    • Appearance (color, clarity)

    • pH

    • Assay of this compound (by HPLC)

    • Degradation products (by HPLC)

    • (If applicable) Particulate matter

Table 3: Stability Testing Plan for this compound Aqueous Formulation

TestSpecification (Example)Time Points (Months)
Appearance Clear, colorless to pale yellow solution0, 3, 6, 9, 12 (Long-term) 0, 1, 2, 3, 6 (Accelerated)
pH 6.5 - 7.50, 3, 6, 9, 12 (Long-term) 0, 1, 2, 3, 6 (Accelerated)
Assay 95.0% - 105.0% of initial concentration0, 3, 6, 9, 12 (Long-term) 0, 1, 2, 3, 6 (Accelerated)
Degradation Products Individual impurity: NMT 0.5% Total impurities: NMT 2.0%0, 3, 6, 9, 12 (Long-term) 0, 1, 2, 3, 6 (Accelerated)

Analytical Method for Quantification of this compound

A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products.

Table 4: Example HPLC Method Parameters for this compound Quantification

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic acid in water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at an appropriate wavelength (to be determined by UV scan, likely around 260 nm for isoflavones)
Run Time Sufficient to elute all components and degradation products

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Characterization & Feasibility cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Stability & Analytical Method Validation A This compound API Procurement B Physicochemical Characterization (Solubility, pKa estimation) A->B C Preliminary Solubility Screening (pH, Co-solvents) B->C D Systematic Solubility Enhancement (Cyclodextrins, Surfactants) C->D E Prototype Formulation Preparation D->E F Short-term Stability Assessment E->F G Forced Degradation Studies F->G H Development of Stability-Indicating HPLC Method G->H I ICH Stability Studies (Long-term & Accelerated) H->I J J I->J Stable Aqueous Formulation G cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFKB NF-κB Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammatory Response NFkB->Inflammation translocates to nucleus This compound This compound This compound->Akt inhibits This compound->IKK inhibits

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Lanceolarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanceolarin is a flavonoid glycoside that has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can neutralize these harmful radicals, making the assessment of their antioxidant capacity a critical step in drug discovery and development.

These application notes provide detailed protocols for evaluating the antioxidant capacity of this compound using a combination of chemical and cell-based assays. The methodologies described herein are established and widely used in the field to ensure reliable and reproducible results.

Data Presentation

The quantitative data obtained from the antioxidant assays should be summarized for clear comparison. The following table provides a template for presenting the results.

Assay TypeParameterThis compoundPositive Control (e.g., Trolox, Quercetin)
DPPH Radical Scavenging Assay IC50 (µg/mL or µM)Insert ValueInsert Value
ABTS Radical Scavenging Assay TEAC (Trolox Equivalents)Insert ValueInsert Value
Cellular Antioxidant Activity (CAA) Assay CAA Value (µmol QE/100 µmol)Insert ValueInsert Value

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.[2]

    • Add 100 µL of the various concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1][2]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[3]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[4]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4]

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[5]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions. Prepare similar dilutions for the Trolox standard to create a standard curve.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of this compound or Trolox standards to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[6][7][8] It quantifies the ability of compounds to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals.[7]

Materials:

  • This compound

  • Human hepatocarcinoma HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (as a positive control)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Protocol:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the HepG2 cells into a 96-well black microplate at a density of 6 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of this compound or quercetin for 1 hour.

  • Probing and Induction of Oxidative Stress:

    • Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution in PBS to each well. Incubate for 1 hour.

    • Remove the DCFH-DA solution, wash the cells with PBS, and then add 100 µL of 600 µM AAPH solution in PBS to all wells except the control wells (add only PBS to control wells).

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence emission at 538 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • The area under the fluorescence versus time curve is calculated for both control and treated wells.

    • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results are often expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.[7]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_data Data Analysis cluster_results Results Lanceolarin_Stock Prepare this compound Stock Solution Serial_Dilutions Create Serial Dilutions Lanceolarin_Stock->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS CAA Cellular Antioxidant Activity (CAA) Assay Serial_Dilutions->CAA Spectrophotometry Spectrophotometric/Fluorometric Reading DPPH->Spectrophotometry ABTS->Spectrophotometry CAA->Spectrophotometry Fluorescence IC50_Calc Calculate IC50 (DPPH) Spectrophotometry->IC50_Calc TEAC_Calc Calculate TEAC (ABTS) Spectrophotometry->TEAC_Calc CAA_Calc Calculate CAA Value Spectrophotometry->CAA_Calc Final_Report Summarize in Data Table IC50_Calc->Final_Report TEAC_Calc->Final_Report CAA_Calc->Final_Report G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cellular_Protection Leads to

References

Application Notes and Protocols: Investigating the Enzyme Inhibitory Potential of Lanceolarin and Codonopsis lanceolata Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lanceolarin, a flavonoid found in the plant Codonopsis lanceolata, is a subject of growing interest for its potential therapeutic properties. Extracts of Codonopsis lanceolata have demonstrated various biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting effects. These application notes provide a comprehensive guide for researchers interested in investigating the enzyme inhibitory potential of this compound and extracts from Codonopsis lanceolata. The following sections detail the reported inhibitory activities, provide standardized protocols for in vitro enzyme assays, and illustrate relevant biological pathways.

While direct quantitative data on the enzyme inhibitory activity of isolated this compound is currently limited, extracts of Codonopsis lanceolata have shown promising results against several key enzymes. This document provides protocols to test both purified compounds like this compound and crude or fermented extracts from its natural source.

Data Presentation: Enzyme Inhibitory Activity of Codonopsis lanceolata Extracts

The following table summarizes the reported enzyme inhibitory activities of extracts from Codonopsis lanceolata. It is important to note that these values are for extracts and the specific contribution of this compound to these activities has not been fully determined.

Enzyme TargetPlant MaterialType of ExtractConcentrationPercent Inhibition (%)Reference
TyrosinaseCodonopsis lanceolataFermented1.0 mg/mL46[1]
Codonopsis lanceolataFresh1.0 mg/mL31[1]
α-GlucosidaseCodonopsis lanceolataFermented1.0 mg/mL68[1]
Codonopsis lanceolataFresh1.0 mg/mL50[1]

Note: The IC50 values, which represent the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, have not been reported for these extracts.[2][3][4][5] The provided protocols will enable the determination of such quantitative measures.

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted for testing pure compounds like this compound or for screening plant extracts.

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders.[6][7]

Principle: This assay measures the ability of a test compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, a reaction that can be monitored spectrophotometrically.[8]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound or C. lanceolata extract)

  • Kojic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 40 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of mushroom tyrosinase solution.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals for at least 10 minutes using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction with the vehicle control and A_sample is the absorbance of the reaction with the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

α-Glucosidase Inhibition Assay

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes.[1]

Principle: This assay determines the inhibitory effect of a compound on the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol by α-glucosidase. The amount of p-nitrophenol released is measured spectrophotometrically.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound or C. lanceolata extract)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and acarbose in a suitable solvent.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding 20 µL of pNPG solution to each well and incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of α-glucosidase inhibition using the formula mentioned in the tyrosinase assay.

  • Determine the IC50 value from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

COX enzymes (COX-1 and COX-2) are involved in the inflammatory pathway by converting arachidonic acid to prostaglandins.[9][10] Inhibition of these enzymes is a key mechanism for anti-inflammatory drugs.

Principle: This assay measures the inhibition of the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 or COX-2 enzyme

  • Arachidonic acid

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (this compound or C. lanceolata extract)

  • Indomethacin or Celecoxib (positive controls for COX-1 and COX-2, respectively)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive controls.

  • In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of the test compound solution, and 10 µL of the COX enzyme solution.

  • Incubate at 25°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of TMPD solution.

  • Shake the plate for 10 seconds and immediately start monitoring the absorbance at 590 nm for 5 minutes.

  • Calculate the percentage of COX inhibition and determine the IC50 value.

Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory leukotrienes.[11][12][13]

Principle: This assay is based on the ability of a test compound to inhibit the conversion of linoleic acid to hydroperoxylinoleic acid by soybean lipoxygenase, which can be measured spectrophotometrically at 234 nm.

Materials:

  • Soybean Lipoxygenase (EC 1.13.11.12)

  • Linoleic acid

  • Borate buffer (pH 9.0)

  • Test compound (this compound or C. lanceolata extract)

  • Quercetin (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the test compound and quercetin.

  • In a cuvette, mix 2.5 mL of borate buffer, 0.1 mL of the test compound solution, and 0.1 mL of the lipoxygenase enzyme solution.

  • Incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding 0.1 mL of linoleic acid solution.

  • Immediately record the change in absorbance at 234 nm for 3 minutes.

  • Calculate the percentage of LOX inhibition and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

Acetylcholinesterase terminates the action of the neurotransmitter acetylcholine.[14][15] Its inhibitors are used in the treatment of Alzheimer's disease.

Principle: This assay, based on Ellman's method, measures the inhibition of AChE-catalyzed hydrolysis of acetylthiocholine iodide to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is detected at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel, EC 3.1.1.7)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound or C. lanceolata extract)

  • Galantamine (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and galantamine.

  • In a 96-well plate, add 125 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of AChE solution.

  • Incubate at 25°C for 15 minutes.

  • Add 25 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm for 10 minutes.

  • Calculate the percentage of AChE inhibition and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by the enzyme inhibitory activities of this compound or C. lanceolata extracts.

Melanogenesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin + Cysteine Tyrosinase Tyrosinase This compound This compound / C. lanceolata Extract This compound->Tyrosinase Inhibition Cysteine Cysteine

Caption: Melanogenesis pathway and the inhibitory target of this compound.

Inflammatory_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) Arachidonic_Acid->Prostaglandins COX-1 / COX-2 Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) Arachidonic_Acid->Leukotrienes 5-LOX Phospholipase_A2 Phospholipase A2 COX COX-1 / COX-2 LOX 5-LOX This compound This compound / C. lanceolata Extract This compound->COX Potential Inhibition This compound->LOX Potential Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Phospholipase_A2 Activation

Caption: Arachidonic acid metabolism and potential anti-inflammatory targets.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Obtain this compound or C. lanceolata Extract Primary_Screening Primary Enzyme Inhibition Screening (e.g., Tyrosinase, α-Glucosidase, COX, LOX, AChE) Start->Primary_Screening Active Significant Inhibition Observed? Primary_Screening->Active IC50 Determine IC50 Values Active->IC50 Yes Inactive No Significant Inhibition Active->Inactive No Kinetics Enzyme Kinetic Studies (Determine Ki, Vmax, Km) IC50->Kinetics Mechanism Elucidate Mechanism of Inhibition (Competitive, Non-competitive, etc.) Kinetics->Mechanism Docking Molecular Docking Studies Mechanism->Docking End End: Characterized Enzyme Inhibitor Docking->End Inactive->End

Caption: Workflow for investigating enzyme inhibitory potential.

Conclusion

The provided application notes and protocols offer a foundational framework for investigating the enzyme inhibitory properties of this compound and extracts from Codonopsis lanceolata. While current data points towards promising activity against tyrosinase and α-glucosidase by plant extracts, further research is required to isolate and characterize the activity of pure this compound. The detailed experimental procedures and visual aids are intended to facilitate a systematic and thorough investigation into the therapeutic potential of this natural compound. Researchers are encouraged to adapt and expand upon these protocols to explore a wider range of enzymatic targets and to elucidate the precise molecular mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Lanceolarin Solubility and Handling for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lanceolarin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in a laboratory setting.

Question: My this compound is not dissolving in aqueous buffers. What should I do?

Answer: this compound, like many flavonoids, has poor aqueous solubility. It is not recommended to dissolve it directly in aqueous buffers. You will need to use an organic solvent to prepare a stock solution first.

Question: What is the recommended solvent for preparing a this compound stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other poorly water-soluble compounds for in vitro assays.[1][2][3] Prepare a high-concentration stock solution in 100% DMSO.

Question: I'm observing precipitation when I dilute my this compound-DMSO stock solution into my cell culture medium. How can I prevent this?

Answer: This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize cytotoxicity and precipitation.[4] Some cell lines may tolerate up to 1%, but this should be determined experimentally.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your aqueous medium. Instead, perform a stepwise dilution. A common method is to first dilute the DMSO stock into a small volume of serum-containing medium before adding it to the final culture volume. The serum proteins can help to stabilize the compound and prevent precipitation.

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes aid in solubility.

  • Vortexing: After adding the compound to the medium, ensure thorough mixing by gentle vortexing or inversion.

Question: What is the maximum concentration of this compound I can use in my experiments?

Answer: The maximum achievable concentration in your final assay will depend on the final concentration of DMSO your cells can tolerate. For example, if your maximum tolerated DMSO concentration is 0.1% and you have a 10 mM stock of this compound in DMSO, the highest final concentration of this compound you can test is 10 µM.

Question: Are there alternative methods to improve the solubility of this compound?

Answer: Yes, several techniques can enhance the solubility of flavonoids like this compound:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility. For instance, a combination of DMSO and ethanol, or polyethylene glycol (PEG) and water, might be effective. However, the toxicity of any co-solvent system on your specific cell line must be evaluated.

Question: How should I store my this compound stock solution?

Answer: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Quantitative Data Summary

SolventSolubility of Flavonoids (General)Recommended for Stock SolutionFinal Concentration in Assay
Water Poor/InsolubleNoN/A
DMSO Good to ExcellentYes (Recommended) < 0.5% (cell-dependent)
Ethanol Moderate to GoodYes (with caution)< 1% (cell-dependent)
Methanol Moderate to GoodYes (with caution)< 1% (cell-dependent)
Acetone Moderate to GoodNot typically recommended for cell-based assaysN/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may be used if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

  • This compound-DMSO stock solution (from Protocol 1)

  • Complete cell culture medium (containing serum, pre-warmed to 37°C)

  • Sterile tubes for dilution

  • Calibrated pipettes

Procedure:

  • Thaw an aliquot of the this compound-DMSO stock solution at room temperature.

  • In a sterile tube, perform a serial dilution of the stock solution in complete, pre-warmed cell culture medium to achieve the desired final concentrations.

  • For each dilution step, add the this compound-DMSO solution to the medium and immediately mix by gentle vortexing or pipetting up and down.

  • Visually inspect the final working solutions for any signs of precipitation before adding them to your cell cultures.

  • Important: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as your highest this compound concentration.

Signaling Pathways and Visualizations

Based on studies of structurally related compounds and the known anti-inflammatory properties of flavonoids, this compound is likely to modulate key inflammatory signaling pathways. A related compound, Lancemaside A, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the Toll-like receptor 4 (TLR4) and subsequently inhibiting the NF-κB and MAPK signaling pathways.[5][6]

LPS-Induced Inflammatory Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes that produce inflammatory mediators (e.g., iNOS, COX-2).

LPS_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates MAPKKK MAPKKK (e.g., TAK1) TAK1->MAPKKK IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Pro_inflammatory_genes Induces AP1_n->Pro_inflammatory_genes Induces This compound This compound This compound->TLR4 Inhibits Interaction This compound->IKK_complex Inhibits This compound->MAPK Inhibits

Figure 1. Simplified diagram of the LPS-induced inflammatory signaling pathway and potential points of inhibition by this compound.

Experimental Workflow for Assessing this compound's Anti-inflammatory Effects

The following workflow outlines the general steps to investigate the anti-inflammatory properties of this compound in a cell-based assay.

Experimental_Workflow start Start prep_cells Prepare and seed macrophage cell line (e.g., RAW 264.7) start->prep_cells treat_this compound Pre-treat cells with This compound at various concentrations prep_cells->treat_this compound stimulate_lps Stimulate cells with LPS treat_this compound->stimulate_lps incubate Incubate for a defined period stimulate_lps->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant lyse_cells Lyse cells to extract protein and RNA incubate->lyse_cells cytokine_assay Measure pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA collect_supernatant->cytokine_assay no_assay Measure nitric oxide (NO) production using Griess reagent collect_supernatant->no_assay western_blot Analyze protein expression and phosphorylation of pathway components (e.g., p-p65, p-p38) by Western Blot lyse_cells->western_blot qpcr Analyze gene expression of pro-inflammatory mediators (e.g., iNOS, COX-2) by qPCR lyse_cells->qpcr end End cytokine_assay->end no_assay->end western_blot->end qpcr->end

Figure 2. General experimental workflow for studying the anti-inflammatory effects of this compound.

References

Troubleshooting peak tailing and broadening in Lanceolarin HPLC analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lanceolarin HPLC Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound and related flavonoid glycosides.

Troubleshooting Guide: Peak Tailing and Broadening

This guide addresses the common chromatographic problems of peak tailing and peak broadening in a question-and-answer format.

1. Q: My this compound peak is showing significant tailing. What are the primary causes?

A: Peak tailing, where the latter half of the peak is wider than the front half, is a frequent issue in the HPLC analysis of flavonoids like this compound. The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and column condition.

  • Secondary Silanol Interactions: The most common cause is the interaction of polar analyte groups with residual silanol groups on the silica-based stationary phase of the column. Flavonoids possess hydroxyl groups that can interact with these acidic silanols, leading to a secondary retention mechanism that causes tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or silanol groups, increasing the likelihood of secondary interactions. For flavonoid glycosides, maintaining an acidic pH is often crucial to suppress the ionization of phenolic hydroxyl groups and silanols.

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort the peak shape.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent can lead to peak distortion.

2. Q: How can I reduce peak tailing caused by silanol interactions?

A: To minimize secondary interactions with silanol groups, consider the following solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to between 2.5 and 3.5) with an acidic modifier like formic acid or phosphoric acid can protonate the silanol groups, reducing their interaction with the analyte.

  • Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making the surface less active.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with the analyte. However, this approach should be used cautiously as it can affect selectivity and is not always compatible with mass spectrometry.

3. Q: My this compound peak is broader than expected. What could be the cause?

A: Peak broadening, where the peak width is wider than optimal, leads to decreased resolution and sensitivity. Common causes include:

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks. This can be caused by extreme pH, high temperatures, or pressure shocks.

  • Extra-Column Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause the analyte band to spread before it reaches the detector. This is often referred to as "dead volume."

  • Inappropriate Mobile Phase Composition: A mobile phase with a solvent strength that is too weak can lead to increased retention and band broadening.

  • Sample Solvent Effects: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause the peak to broaden.

4. Q: What are the immediate steps I can take to troubleshoot peak broadening?

A: Here are some initial troubleshooting steps:

  • Check System Connections: Ensure all tubing and fittings are properly connected and that the tubing length and internal diameter are minimized, especially between the column and the detector.

  • Prepare Fresh Mobile Phase: Incorrectly prepared or degraded mobile phase can affect peak shape. Prepare a fresh batch and ensure it is thoroughly degassed.

  • Reduce Injection Volume: If column overload is suspected, try injecting a smaller volume of your sample.

  • Use a Weaker Sample Solvent: Ideally, the sample should be dissolved in the mobile phase itself or a solvent that is weaker than the mobile phase.

Frequently Asked Questions (FAQs)

1. Q: What is a good starting HPLC method for the analysis of this compound or similar flavonoid glycosides?

Table 1: Example HPLC Method Parameters for Apigenin-7-O-glucoside Analysis

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.2% Phosphoric Acid in Water[1]
Mobile Phase B Methanol[1]
Gradient Isocratic with Methanol:0.2% Phosphoric Acid (1:1, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength 350 nm[1]
Injection Volume 10-20 µL

2. Q: What is the predicted pKa of this compound, and how does it influence method development?

3. Q: How should I prepare my sample for this compound HPLC analysis?

A: Proper sample preparation is crucial to protect the column and ensure reproducible results.

  • Extraction: For plant materials, extraction with a solvent like methanol or ethanol is common.

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that can clog the column.

  • Dilution: The sample should be diluted to a concentration that is within the linear range of the detector and does not cause column overload. The sample should ideally be dissolved in the initial mobile phase composition.

4. Q: How does pH affect the stability of flavonoid glycosides like this compound?

A: Flavonoid glycosides can be susceptible to hydrolysis under certain pH and temperature conditions. For instance, apigenin-7-O-glucoside has been shown to be partially hydrolyzed under acidic conditions, with the rate of hydrolysis increasing with lower pH and higher temperature.[2] It is important to consider the stability of your analyte in the chosen mobile phase and sample solvent, especially if samples are stored for extended periods before analysis.

Experimental Protocols

Protocol 1: Basic Troubleshooting of Peak Tailing

  • Prepare Fresh Mobile Phase: Prepare a new batch of your mobile phase, ensuring accurate pH adjustment (e.g., with 0.2% phosphoric acid).[1] Degas the mobile phase thoroughly.

  • Column Wash: If the column is suspected of contamination, disconnect it from the detector and flush it with a series of strong solvents. For a C18 column, a typical sequence is:

    • Water (HPLC grade)

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Then reverse the sequence, finishing with the mobile phase.

  • Test with a Standard: Inject a standard solution of a well-behaving compound to check the performance of the system and column.

  • Inject a Diluted Sample: Dilute your this compound sample by a factor of 10 and inject it to see if the peak shape improves, which would indicate mass overload.

Visualizations

Troubleshooting_Workflow start Peak Tailing or Broadening Observed check_system Check for Leaks and Loose Fittings start->check_system fresh_mobile_phase Prepare Fresh Mobile Phase check_system->fresh_mobile_phase column_issue Is the Column Old or Contaminated? fresh_mobile_phase->column_issue wash_column Wash Column with Strong Solvents column_issue->wash_column Yes overload Is Sample Overload Suspected? column_issue->overload No replace_column Replace Column wash_column->replace_column wash_column->overload end Problem Resolved wash_column->end replace_column->overload replace_column->end dilute_sample Dilute Sample and Re-inject overload->dilute_sample Yes mobile_phase_ph Is Mobile Phase pH Appropriate? overload->mobile_phase_ph No dilute_sample->mobile_phase_ph dilute_sample->end adjust_ph Adjust Mobile Phase pH (Acidic) mobile_phase_ph->adjust_ph No mobile_phase_ph->end Yes adjust_ph->end unresolved Consult Instrument Manual or Manufacturer adjust_ph->unresolved

Caption: A flowchart for troubleshooting peak tailing and broadening.

Secondary_Interactions cluster_column C18 Stationary Phase silanol Residual Silanol (Si-OH) c18 This compound This compound Molecule (with -OH groups) This compound->silanol Secondary Interaction (H-bonding) This compound->c18 Primary Interaction (Hydrophobic) mobile_phase Mobile Phase Flow

References

Technical Support Center: Overcoming Matrix Effects in Lanceolarin Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of Lanceolarin.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.

Q1: Why am I observing low signal intensity or complete signal loss for this compound in my biological samples compared to my standards in a clean solvent?

A1: This phenomenon is likely due to ion suppression , a common matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, this compound.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A reversed-phase SPE cartridge (e.g., C18) can be used to retain this compound while more polar interferences are washed away.

    • Liquid-Liquid Extraction (LLE): LLE can partition this compound into an organic solvent, leaving behind many water-soluble matrix components.

    • Protein Precipitation (PPT): For plasma or serum samples, PPT with a solvent like acetonitrile or methanol is a quick way to remove the majority of proteins, which are a common source of matrix effects. However, this method is less selective than SPE or LLE and may not remove other interfering substances.

  • Optimize Chromatographic Separation: Increasing the separation between this compound and co-eluting matrix components can significantly reduce ion suppression.

    • Gradient Modification: Adjust the gradient profile of your mobile phase to better resolve this compound from the matrix interferences. A shallower gradient can often improve separation.

    • Column Chemistry: Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18) that may offer different selectivity for this compound and the interfering compounds.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components to a level where their impact on this compound ionization is minimized. However, be mindful that this will also dilute your analyte, so this approach is best suited when the initial concentration of this compound is sufficiently high.

Q2: My calibration curve for this compound in the matrix has a poor correlation coefficient (R² < 0.99) and is not linear. What could be the cause?

A2: Non-linear calibration curves in a biological matrix are often a result of inconsistent matrix effects across the concentration range.

Solutions:

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma, urine). This ensures that the calibrators and the samples experience similar matrix effects, leading to a more accurate quantification.

  • Use of an Internal Standard (IS): An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-lanceolarin). If a stable isotope-labeled IS is not available, a structurally similar compound that co-elutes with this compound can be used. The IS is added at a constant concentration to all samples and standards and helps to compensate for variations in sample preparation and matrix effects.

Q3: I am seeing significant variability in my results between different sample batches. How can I improve the reproducibility of my this compound analysis?

A3: Batch-to-batch variability is often linked to inconsistent sample preparation and matrix effects.

Recommendations:

  • Standardize Protocols: Ensure that your sample preparation protocol is followed consistently for all samples.[1]

  • Quality Control (QC) Samples: Include QC samples at low, medium, and high concentrations in each analytical batch. These samples are prepared in the same matrix as the study samples and are used to monitor the accuracy and precision of the analysis.

  • Evaluate Matrix Effect Across Batches: If significant variability persists, it may be necessary to evaluate the matrix effect from different sources or lots of the biological matrix.

Experimental Protocols

Detailed Protocol: Solid Phase Extraction (SPE) for this compound from Rat Plasma

This protocol is adapted from methods used for similar flavonoid glycosides and is a starting point for optimization.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • Rat Plasma (blank and samples)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (IS) solution (e.g., Linarin or a stable-isotope labeled this compound)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 20 µL of IS working solution.

    • Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet any particulates.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute this compound and the IS with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[2]

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table presents typical validation parameters for the LC-MS/MS analysis of a flavonoid glycoside (Linarin, structurally similar to this compound) in rat plasma, demonstrating the expected performance of a well-optimized method.

ParameterResult
Linearity Range1.0 - 200 ng/mL[2]
Correlation Coefficient (R²)> 0.995[2]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[2]
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 12%
Accuracy (%RE)Within ±15%
Recovery> 85%
Matrix Effect< 15%

Visualizations

Logical Workflow for Troubleshooting Matrix Effects

MatrixEffectTroubleshooting start Low Signal or Poor Linearity Observed check_sample_prep Is Sample Preparation Optimized? start->check_sample_prep improve_sample_prep Implement/Optimize SPE or LLE check_sample_prep->improve_sample_prep No check_chromatography Is Chromatographic Separation Adequate? check_sample_prep->check_chromatography Yes improve_sample_prep->check_chromatography optimize_chromatography Modify Gradient or Change Column check_chromatography->optimize_chromatography No use_matrix_matched Use Matrix-Matched Calibrators and IS check_chromatography->use_matrix_matched Yes optimize_chromatography->use_matrix_matched re_evaluate Re-evaluate Method Performance use_matrix_matched->re_evaluate LanceolarinFragmentation This compound This compound [M-H]⁻ m/z 591 fragment1 Loss of Rhamnose [M-H-146]⁻ m/z 445 This compound:precursor->fragment1:f1 - C₆H₁₀O₄ (Rhamnose) fragment2 Loss of Rutinose [M-H-308]⁻ m/z 283 (Acacetin aglycone) This compound:precursor->fragment2:f2 - C₁₂H₂₀O₉ (Rutinose)

References

Addressing poor signal intensity in mass spectrometry for Lanceolarin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering poor signal intensity during the mass spectrometry analysis of Lanceolarin.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my this compound sample consistently weak or undetectable?

A: Poor signal intensity for this compound, a flavonoid glycoside, can stem from several factors. The most common issues include suboptimal sample concentration, inefficient ionization, ion suppression from matrix components, or unsuitable instrument parameters.[1] Flavonoids can be challenging due to their complex structures and potential for in-source fragmentation.[2]

Q2: What is ion suppression and how might it be affecting my this compound analysis?

A: Ion suppression is a matrix effect where co-eluting compounds from your sample (e.g., salts, endogenous metabolites, formulation excipients) interfere with the ionization of this compound in the MS source.[3][4][5] This competition reduces the number of this compound ions that are formed and subsequently detected, leading to a significant drop in signal intensity, even if the analyte concentration is high.[3][4] The phenomenon occurs in the early stages of ionization and can affect both ESI and APCI techniques.[3]

Q3: Which ionization mode, positive (+) or negative (-), is better for this compound?

A: Both positive and negative electrospray ionization (ESI) modes can be used for flavonoid analysis, and the optimal choice depends on the specific goals of the experiment.[6]

  • Negative Ion Mode ([M-H]⁻): Often preferred for flavonoids due to the phenolic hydroxyl groups which are readily deprotonated. This mode frequently yields a strong molecular ion signal and is excellent for quantification.

  • Positive Ion Mode ([M+H]⁺): Also effective and can provide complementary fragmentation data for structural confirmation. Adduct formation (e.g., [M+Na]⁺, [M+K]⁺) is more common in positive mode, which can sometimes split the signal between multiple species, reducing the intensity of the primary protonated molecule.[7][8]

Q4: My mass spectrum shows multiple peaks around the expected mass for this compound. What are these?

A: You are likely observing adduct ions, which form when the this compound molecule associates with ions from the mobile phase or sample matrix.[9] This is common in electrospray ionization. By identifying the mass difference between these peaks and your molecular ion, you can identify the adduct.

Common Adducts in ESI-MS

The following table summarizes common adducts observed in both positive and negative ionization modes.[7][10][11]

PolarityAdduct IonMass Difference (Da)Common Sources
Positive [M+H]⁺+1.0078Protic solvents, acidic additives (e.g., Formic Acid)
[M+Na]⁺+22.9898Glassware, buffers, sample matrix
[M+K]⁺+38.9637Glassware, buffers, sample matrix
[M+NH₄]⁺+18.0344Ammonium-based buffers (e.g., Ammonium Acetate)
Negative [M-H]⁻-1.0078Protic solvents, basic additives (e.g., Ammonium Hydroxide)
[M+Cl]⁻+34.9689Chlorinated solvents, sample matrix contamination
[M+HCOO]⁻+44.9977Formic acid in mobile phase
[M+CH₃COO]⁻+59.0133Acetic acid or acetate buffers

Troubleshooting Guide for Poor Signal Intensity

This guide provides a systematic approach to diagnosing and resolving poor signal intensity for this compound.

Problem: The signal for the this compound peak is weak, noisy, or completely absent.

Follow the workflow below, addressing each potential cause sequentially.

G cluster_sample 1. Sample & LC Method cluster_ms 2. Mass Spectrometer Settings start Poor Signal Intensity Detected sample_prep Verify Sample Concentration (1-100 ng/mL typical starting range) start->sample_prep lc_method Optimize LC Separation sample_prep->lc_method Concentration OK ion_source Optimize Ion Source Parameters (Voltage, Gas, Temperature) matrix_effects Investigate Matrix Effects (Ion Suppression) lc_method->matrix_effects Separation OK matrix_effects->ion_source LC Method OK ionization_mode Switch Ionization Polarity (Try Negative vs. Positive) ion_source->ionization_mode Parameters Tuned instrument_health Check Instrument Health (Tune, Calibrate, Clean) ionization_mode->instrument_health Polarity Tested end_node Signal Intensity Improved instrument_health->end_node Instrument OK G cluster_source ESI Source cluster_suppression Ion Suppression Scenario ESI_Needle ESI Needle Droplet_Normal Analyte Ionizes Normally ESI_Needle->Droplet_Normal MS_Inlet To MS Inlet Droplet_Normal->MS_Inlet Strong Signal ESI_Needle_S ESI Needle Droplet_Suppressed Matrix Competes for Charge Analyte Ionization is Reduced ESI_Needle_S->Droplet_Suppressed MS_Inlet_S To MS Inlet Droplet_Suppressed->MS_Inlet_S Weak Signal Analyte This compound Analyte->ESI_Needle No Interference Analyte->ESI_Needle_S Co-elution Matrix Matrix Interference Matrix->ESI_Needle_S Co-elution G cluster_frag Typical Fragmentation of a Flavonoid Glycoside Parent [M-H]⁻ (Flavonoid-Glycoside) Aglycone [Aglycone-H]⁻ Parent->Aglycone Loss of Sugar Moiety (e.g., -162 Da for Hexose) struct_parent Fragment1 Fragment Ion A Aglycone->Fragment1 Retro-Diels-Alder (C-Ring Fission) Fragment2 Fragment Ion B Aglycone->Fragment2 Other Ring Cleavages (e.g., loss of CO, H₂O) struct_aglycone

References

Technical Support Center: Optimizing Mobile phase Composition for Lanceolarin HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Lanceolarin.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation using reversed-phase HPLC?

A typical starting point for the reversed-phase HPLC separation of flavonoids like this compound is a gradient mobile phase consisting of an aqueous solvent (A) and an organic solvent (B). Common choices include:

  • Solvent A: Water, often acidified with a small amount of acid like phosphoric acid or formic acid to a pH of around 2-3.5.[1][2]

  • Solvent B: Acetonitrile or methanol.[3][4]

Acetonitrile is often preferred as it generally provides better peak shapes and lower UV absorbance.[4] Acidifying the mobile phase helps to suppress the ionization of phenolic hydroxyl groups on the flavonoid structure, leading to sharper peaks and more reproducible retention times.[5][6]

Q2: How does the mobile phase pH affect the separation of this compound?

The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound.[4][5] Flavonoids contain acidic phenolic hydroxyl groups. At a pH above their pKa, these groups will deprotonate, making the molecule more polar and resulting in earlier elution in reversed-phase HPLC. Operating at a pH well below the pKa (e.g., pH 2.5-4) ensures that the analyte is in a neutral form, which promotes better retention and peak symmetry by minimizing interactions with residual silanols on the silica-based stationary phase.[6][7]

Q3: Should I use an isocratic or gradient elution for this compound analysis?

For analyzing a single compound like this compound in a relatively clean sample, an isocratic elution (constant mobile phase composition) might be sufficient.[3] However, if you are analyzing this compound in a complex mixture (like a plant extract) containing compounds with a wide range of polarities, a gradient elution is highly recommended.[1][8] A gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of all components, providing good resolution for early-eluting polar compounds and ensuring that late-eluting non-polar compounds are eluted in a reasonable time with good peak shape.

Q4: What can I do to improve poor resolution between this compound and an interfering peak?

Improving resolution in HPLC can be achieved by adjusting several parameters:

  • Modify Mobile Phase Selectivity: Change the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the pH of the aqueous phase.[5][9] Different solvents can alter the interaction between the analytes and the stationary phase, thus changing their relative retention and improving separation.[5]

  • Adjust Gradient Slope (for gradient elution): A shallower gradient (slower increase in organic solvent) can increase the separation between closely eluting peaks.

  • Change Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from C18 to a Phenyl-Hexyl or Cyano phase) can provide a different selectivity.[9][10]

  • Optimize Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, though it will also increase analysis time and backpressure.[11][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: Basic analytes interacting with acidic residual silanols on the C18 column surface.[6][7][13] 2. Mobile Phase pH is too high: Causes partial ionization of this compound.[6] 3. Column Overload: Injecting too much sample. 4. Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase.[7][14]1. Lower Mobile Phase pH: Adjust the aqueous phase pH to 2.5-3.5 with phosphoric or formic acid to suppress silanol activity.[7] 2. Use a Modern, End-capped Column: These columns have fewer active silanol sites.[6][13] 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[15] 4. Flush the Column: Use a strong solvent wash to clean the column. If the problem persists, replace the column.[14][16]
Poor Resolution 1. Inadequate Mobile Phase Composition: The solvent strength or selectivity is not optimal for separating this compound from other components.[9] 2. Column Efficiency Loss: The column may be old or contaminated.[17] 3. Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[6][17]1. Optimize Mobile Phase: Adjust the organic solvent-to-water ratio. Try a different organic solvent (e.g., methanol instead of acetonitrile).[9] For gradient methods, adjust the gradient profile. 2. Replace Column: If the column has been used extensively, its performance may be compromised.[18] 3. Minimize Tubing: Use shorter, narrower internal diameter tubing (e.g., 0.005" ID) to reduce dead volume.[6]
Inconsistent Retention Times 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase from run to run.[18][19] 2. Poor Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions before injection.[18] 3. Pump Malfunction or Leaks: Fluctuations in flow rate due to air bubbles, faulty check valves, or leaks in the system.[16][18] 4. Temperature Fluctuations: Lack of a column oven or significant changes in ambient temperature can affect retention.[16][18]1. Prepare Mobile Phase Carefully: Precisely measure components. For premixed isocratic phases, measure solvents separately before mixing to account for volume contraction.[19] 2. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection.[16] 3. Degas Mobile Phase and Purge Pump: Use an online degasser or sonicate the mobile phase. Purge the pump to remove air bubbles. Check for leaks.[18] 4. Use a Column Oven: Maintain a constant and stable column temperature.[16]
Ghost Peaks 1. Contaminated Mobile Phase: Impurities in the solvents (especially water) or additives.[19] 2. Sample Carryover: Residue from a previous injection remaining in the autosampler. 3. Mobile Phase Degradation: Unstable additives or microbial growth in the aqueous phase.1. Use High-Purity Solvents: Use HPLC or LC-MS grade solvents and fresh, high-purity water. 2. Implement Needle Wash: Use a strong solvent in the autosampler wash step to clean the needle and injection port between runs. 3. Prepare Fresh Mobile Phase Daily: Do not store aqueous mobile phases for extended periods.[16]

Experimental Protocols

Protocol 1: Mobile Phase Preparation and System Setup

This protocol outlines the preparation of a standard mobile phase for this compound analysis.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Ultrapure Water (18.2 MΩ·cm)

  • Phosphoric Acid (85%) or Formic Acid (~99%)

  • 0.45 µm or 0.22 µm membrane filters

Procedure:

  • Prepare Aqueous Phase (Solvent A):

    • Measure 1000 mL of ultrapure water into a clean glass reservoir.

    • Carefully add phosphoric acid dropwise until the pH reaches 2.5-3.0. Use a calibrated pH meter for accuracy.

    • Filter the solution through a 0.45 µm membrane filter to remove particulates.

  • Prepare Organic Phase (Solvent B):

    • Pour HPLC-grade acetonitrile or methanol into a separate clean glass reservoir. Filtering the organic solvent is good practice but not always necessary if using high-purity solvents from a freshly opened bottle.

  • System Setup:

    • Place the solvent lines into the respective reservoirs, ensuring the sinkers are at the bottom.

    • Degas the mobile phases using an online degasser or by sparging with helium for 10-15 minutes.

    • Purge the HPLC pump to remove any air bubbles from the lines.

    • Set the initial mobile phase composition (e.g., 95% A, 5% B) and allow the system to equilibrate at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

Data Presentation

Table 1: Example Gradient Elution Programs for Flavonoid Separation

The following table provides example gradient programs that can be adapted for optimizing this compound separation from a complex matrix. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is assumed.[1]

Time (min) Program 1: Fast Screening Program 2: High Resolution
% Acetonitrile (B) % Acetonitrile (B)
0.01010
5.03015
20.08040
25.08060
26.01010
35.01010

Program 1 is suitable for quickly determining the approximate retention time of this compound. Program 2 uses a shallower gradient for better separation of closely related compounds.

Table 2: Effect of Mobile Phase Modifier on Peak Shape
Mobile Phase Composition Observed Peak Shape for this compound Rationale
Acetonitrile / WaterTailing may occurNeutral pH can lead to interactions between ionized silanols on the column and the analyte.[6]
Acetonitrile / 0.1% Phosphoric Acid (pH ~2.5)Symmetrical, sharp peakLow pH suppresses the ionization of both the analyte's phenolic groups and the column's residual silanols, minimizing secondary interactions.[5][7]
Methanol / 0.1% Phosphoric Acid (pH ~2.5)Symmetrical, possibly broader peakMethanol is more viscous and has different selectivity compared to acetonitrile. It may lead to broader peaks but can alter elution order, potentially improving resolution with other compounds.[5]

Visualizations

Caption: HPLC Method Development Workflow.

Caption: Troubleshooting Peak Tailing Issues.

pH_Effect_on_Analyte cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 7) low_ph_analyte This compound-OH (Neutral Form) low_ph_result Good Retention Sharp Peak low_ph_analyte->low_ph_result Favored Interaction with C18 Phase high_ph_analyte This compound-O- (Anionic Form) high_ph_result Poor Retention Peak Tailing high_ph_analyte->high_ph_result Reduced Interaction with C18 Phase

Caption: Effect of Mobile Phase pH on Analyte State.

References

Technical Support Center: Enhancing the Oral Bioavailability of Lanceolarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Lanceolarin.

Section 1: General Strategies and Troubleshooting

FAQ: What are the primary reasons for the low oral bioavailability of a compound like this compound, and what general strategies can be employed to overcome them?

Low oral bioavailability is often attributed to poor aqueous solubility, low membrane permeability, and significant first-pass metabolism.[1][2] For a compound like this compound, which is a flavonoid glycoside, poor permeability and potential enzymatic degradation in the gastrointestinal tract are likely contributing factors.

General strategies to enhance oral bioavailability include:

  • Solubility Enhancement: Increasing the dissolution rate is a key step. Techniques include micronization to increase the surface area, salt formation, and creating amorphous solid dispersions.[3][4]

  • Permeability Enhancement: This can be achieved by using permeation enhancers, designing prodrugs, or utilizing lipid-based formulations.[2][5]

  • Inhibition of First-Pass Metabolism: Co-administration with inhibitors of metabolic enzymes (e.g., cytochrome P450 enzymes) can increase systemic exposure.

  • Advanced Formulation Strategies: Encapsulation in nanocarriers like nanoparticles, liposomes, or the use of self-emulsifying drug delivery systems (SEDDS) can protect the drug from degradation and improve its absorption.[6][7]

Troubleshooting Workflow for Low Bioavailability

Below is a general workflow to identify and address the cause of low oral bioavailability for a compound like this compound.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Formulation & Evaluation A Low Oral Bioavailability of this compound Observed B Characterize Physicochemical Properties (Solubility, LogP) A->B C Assess Permeability (e.g., Caco-2 Assay) A->C D Evaluate Metabolic Stability (e.g., Liver Microsomes) A->D E Poor Solubility? B->E F Poor Permeability? C->F G High First-Pass Metabolism? D->G H Solubility Enhancement (Micronization, Solid Dispersion) E->H Yes I Permeability Enhancement (Prodrug, Lipid Formulation) F->I Yes J Metabolism Inhibition or Formulation Protection (Nanoparticles) G->J Yes K Develop Formulation H->K I->K J->K L In Vitro Characterization (Dissolution, Release) K->L M In Vivo Pharmacokinetic Study L->M N Bioavailability Improved? M->N O Re-evaluate Strategy N->O No O->E O->F O->G G cluster_0 Lumen of Small Intestine cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation NP This compound-Loaded Polymeric Nanoparticle Protection from Enzymatic Degradation Enterocyte Enterocyte M-Cell NP->Enterocyte:f0 Paracellular/Transcellular Uptake NP->Enterocyte:f1 M-Cell Uptake (Lymphatic System) Blood Blood Vessel Enterocyte->Blood Release of this compound

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of Genistein and Lanceolarin

Author: BenchChem Technical Support Team. Date: November 2025

A note to our readers: While this guide was intended to provide a comparative analysis of Genistein and Lanceolarin, a comprehensive search of scientific literature and databases yielded no identifiable information for a compound named "this compound." Therefore, a direct comparison is not feasible at this time. We are presenting a detailed guide on the biological effects of Genistein, a widely researched isoflavone, with the hope that this information will be valuable to researchers, scientists, and drug development professionals. Should information on this compound become available, we will update this guide accordingly.

Genistein: A Multifaceted Isoflavone with Diverse Biological Activities

Genistein is a naturally occurring isoflavone found predominantly in soybeans and other legumes. It has garnered significant scientific interest due to its diverse biological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. This guide provides a comprehensive overview of the biological effects of Genistein, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Analysis of Genistein's Biological Activities

The following tables summarize key quantitative data from various studies on the biological effects of Genistein.

Table 1: Anti-proliferative and Cytotoxic Effects of Genistein on Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / EffectReference
MCF-7Breast CancerMTT Assay~10-20 µM (inhibition)
21PTBreast CancerCell Proliferation Assay20 µM (inhibition)
HeLaCervical CancerCell Survival Assay18.47 µM (50% decrease in survival)
ME-180Cervical CancerColony Formation AssayLD50: 11 µM
CaSkiCervical CancerColony Formation AssayLD50: 24 µM
DU145Prostate CancerNot SpecifiedNot Specified
HT29Colon CancerNot SpecifiedNot Specified

Table 2: Anti-inflammatory Effects of Genistein

ModelKey Inflammatory MediatorEffect of GenisteinConcentration/DoseReference
LPS-induced RAW 264.7 macrophagesNitric Oxide (NO)InhibitionNot Specified
LPS-induced RAW 264.7 macrophagesTNF-α, IL-1β, IL-6InhibitionNot Specified
Human OA chondrocytesNOS2, COX-2, MMPsInhibitionNot Specified
Rat model of spinal cord injuryOxidative stress and neuroinflammationReductionNot Specified

Table 3: Antioxidant Activity of Genistein

AssayModelEffect of GenisteinConcentration/DoseReference
Rancimat testLard oil oxidationProtection Factor (PF) of 1.11Not Specified
Reactive Oxygen Species (ROS) levelsDU145 prostate cancer cellsSignificant decreaseNot Specified
Antioxidant enzyme expression (MnSOD, Catalase)DU145 prostate cancer cellsInductionNot Specified
Oxidant and antioxidant activityRats with induced polycystic ovary syndromePreserved follicular quality by increasing antioxidant activitiesNot Specified

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.

1. Cell Viability and Proliferation Assays (e.g., MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The cells are then treated with various concentrations of Genistein for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours to allow the formazan crystals to form.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Colony Formation Assay

  • Principle: This assay assesses the ability of a single cell to grow into a colony. It is a measure of cell survival and proliferation.

  • Protocol:

    • Cells are seeded at a low density in 6-well plates.

    • The cells are treated with Genistein at various concentrations.

    • The plates are incubated for a period of 1-3 weeks to allow for colony formation.

    • The colonies are then fixed with a solution such as methanol and stained with a dye like crystal violet.

    • The number of colonies containing more than 50 cells is counted.

3. Western Blot Analysis for Protein Expression

  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

  • Protocol:

    • Cells are lysed to extract proteins.

    • The protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.

    • The separated proteins are transferred to a membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

Signaling Pathways Modulated by Genistein

Genistein exerts its biological effects by modulating a multitude of signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways affected by Genistein.

Lack of Publicly Available Data Prohibits Direct Head-to-Head Comparison of Lanceolarin and Daidzein in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant disparity in the available research data for Lanceolarin and Daidzein concerning their effects on cancer cell lines. While Daidzein has been extensively studied for its anti-cancer properties, there is a notable absence of publicly accessible studies on the effects of this compound. This data gap makes a direct head-to-head comparison of their efficacy and mechanisms of action in cancer cell lines impossible at this time.

This compound is an isoflavone glycoside that has been isolated from sources such as Dalbergia lanceolaria. However, its biological activities, particularly in the context of oncology, remain largely unexplored in published research.

In contrast, Daidzein, a well-known isoflavone found in soy and other legumes, has been the subject of numerous investigations. The following guide provides a detailed overview of the existing experimental data and mechanistic insights into Daidzein's effects on various cancer cell lines, as per the requested format.

A Comprehensive Guide to the Anti-Cancer Effects of Daidzein

This guide summarizes the key findings from multiple studies on the efficacy of Daidzein against various cancer cell lines, detailing its impact on cell viability, apoptosis, and the underlying molecular pathways.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of Daidzein have been quantified across several cancer cell lines. The following table summarizes key metrics such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[1]

Cancer Cell LineType of CancerIC50 Value (µM)Key Findings
MCF-7Breast Cancer50Induces apoptosis via the intrinsic mitochondrial pathway.[2][3][4]
SKOV3Ovarian Cancer20Induces apoptosis and G2/M cell cycle arrest; inhibits the Raf/MEK/ERK cascade.[5][6]
JAR and JEG-3Choriocarcinoma~100Reduces cell viability and induces apoptosis in a dose-dependent manner via the mitochondrial pathway.[7]
A-375Melanoma18Induces apoptosis, autophagy, and G0/G1 cell cycle arrest; deactivates the PI3K/AKT signaling pathway.[8]
Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of Daidzein's anti-cancer effects.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Daidzein (e.g., 0, 12.5, 25, 50, 100, 200, 400 µM) for a specified duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with Daidzein at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

  • Protein Extraction: After treatment with Daidzein, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-ERK, p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow for Evaluating Daidzein's Anti-Cancer Effects

experimental_workflow Experimental Workflow for Daidzein Anti-Cancer Evaluation cluster_invitro In Vitro Studies cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (e.g., MCF-7, SKOV3) treatment Treatment with Daidzein (Varying Concentrations & Durations) cell_culture->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (Protein Expression) treatment->western_blot ic50 IC50 Determination cell_viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis

Caption: Workflow for assessing Daidzein's anti-cancer effects in vitro.

Signaling Pathways Modulated by Daidzein in Cancer Cells

daidzein_signaling Signaling Pathways Modulated by Daidzein in Cancer Cells cluster_intrinsic Intrinsic Apoptosis Pathway cluster_pi3k PI3K/AKT Pathway cluster_raf Raf/MEK/ERK Pathway Daidzein Daidzein ROS ↑ ROS Production Daidzein->ROS Bax ↑ Bax Daidzein->Bax Bcl2 ↓ Bcl-2 Daidzein->Bcl2 PI3K ↓ p-PI3K Daidzein->PI3K Raf ↓ p-Raf Daidzein->Raf Mito Mitochondrial Disruption ROS->Mito Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 ↑ Caspase-9 Activation CytC->Casp9 Casp37 ↑ Caspase-3/7 Activation Casp9->Casp37 Apoptosis1 Apoptosis Casp37->Apoptosis1 AKT ↓ p-AKT PI3K->AKT Cell_Survival ↓ Cell Survival & Proliferation AKT->Cell_Survival MEK ↓ p-MEK Raf->MEK ERK ↓ p-ERK MEK->ERK Proliferation ↓ Cell Proliferation ERK->Proliferation

Caption: Daidzein's modulation of key cancer-related signaling pathways.

References

Validating the Mechanism of Action of Lanceolarin Through Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of Lanceolarin, a flavonoid compound, using knockout models. Drawing parallels with other flavonoids known to induce apoptosis in cancer cells through the PI3K/Akt and MAPK signaling pathways, we outline a systematic approach to generate robust, data-driven validation. This document compares the expected performance of this compound with alternative therapeutic strategies and provides detailed experimental protocols and data visualization to guide research efforts.

Proposed Mechanism of Action of this compound

This compound, a flavonoid potentially isolated from plants such as Glehnia littoralis or Tadehagi triquetrum, is hypothesized to exert its anti-cancer effects by inducing apoptosis through the modulation of key intracellular signaling pathways. The primary proposed mechanism involves the inhibition of the pro-survival PI3K/Akt pathway and the activation of the pro-apoptotic MAPK pathway.

Key Hypothesized Events:

  • Inhibition of PI3K/Akt Signaling: this compound is proposed to suppress the phosphorylation of Akt, a key kinase in the PI3K/Akt pathway. This inhibition would lead to the deactivation of downstream anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., Bax).

  • Activation of MAPK Signaling: Concurrently, this compound may activate components of the MAPK pathway, such as JNK and p38, which are known to promote apoptosis in response to cellular stress.

  • Induction of Apoptosis: The combined effect of PI3K/Akt inhibition and MAPK activation is expected to shift the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.

Validating the Mechanism of Action Using Knockout Models

To rigorously validate this proposed mechanism, the use of knockout (KO) cell lines for key protein targets is essential. CRISPR-Cas9 technology provides a precise and efficient method for generating these models. By comparing the effects of this compound on wild-type (WT) cells versus their KO counterparts, researchers can definitively link the drug's activity to specific proteins and pathways.

Experimental Workflow for Knockout Validation

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Data Collection & Analysis cluster_validation Validation of Mechanism WT_cells Wild-Type (WT) Cancer Cell Line Lanceolarin_treat Treat with this compound (Varying Concentrations) WT_cells->Lanceolarin_treat Control_treat Vehicle Control WT_cells->Control_treat KO_cells Knockout (KO) Cell Lines (e.g., AKT1 KO, ERK1/2 KO) KO_cells->Lanceolarin_treat KO_cells->Control_treat Viability Cell Viability Assay (MTT) Lanceolarin_treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Lanceolarin_treat->Apoptosis Protein Protein Expression (Western Blot) Lanceolarin_treat->Protein Control_treat->Viability Control_treat->Apoptosis Control_treat->Protein Conclusion Compare WT vs. KO results to validate This compound's dependency on target proteins Viability->Conclusion Apoptosis->Conclusion Protein->Conclusion

Caption: Experimental workflow for validating this compound's mechanism of action.

Logical Framework for Validation

logical_framework cluster_hypothesis Hypothesis cluster_prediction Prediction cluster_experiment Experiment cluster_outcome Potential Outcomes & Interpretation Hypo This compound induces apoptosis via PI3K/Akt inhibition & MAPK activation Pred Knocking out key proteins (e.g., Akt, ERK) will reduce this compound's apoptotic effect. Hypo->Pred leads to Exp Compare this compound's effect on WT vs. KO cells Pred->Exp is tested by Outcome1 Outcome 1: Reduced apoptosis in KO cells. Interpretation: Mechanism validated. Exp->Outcome1 results in Outcome2 Outcome 2: No change in apoptosis in KO cells. Interpretation: Mechanism not validated; alternative pathways are involved. Exp->Outcome2 results in

Caption: Logical framework for validating the proposed mechanism of action.

Data Presentation: Comparative Performance

The following tables present hypothetical, yet plausible, quantitative data that would be expected from experiments designed to validate the mechanism of action of this compound.

Table 1: Cell Viability (IC50) of this compound in Wild-Type and Knockout Cancer Cell Lines

Cell LineTarget Gene KnockoutIC50 of this compound (µM)Fold Change in IC50 vs. WT
WT-15.2 ± 1.8-
AKT1 KOAKT148.5 ± 4.23.2
PIK3CA KOPIK3CA52.1 ± 5.53.4
MAPK1 (ERK2) KOMAPK118.3 ± 2.11.2
MAP2K1 (MEK1) KOMAP2K117.9 ± 1.91.1

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: A significant increase in the IC50 value in AKT1 and PIK3CA knockout cells would suggest that the cytotoxic effect of this compound is largely dependent on a functional PI3K/Akt pathway. A minimal change in IC50 in MAPK pathway knockout cells might indicate this pathway is less critical for the drug's primary cytotoxic effect, or that it plays a more nuanced role in apoptosis induction.

Table 2: Apoptosis Induction by this compound (20 µM) in Wild-Type and Knockout Cells

Cell LineTarget Gene Knockout% Apoptotic Cells (Annexin V+)Fold Change in Apoptosis vs. WT
WT-65.4 ± 5.1-
AKT1 KOAKT122.1 ± 3.70.34
PIK3CA KOPIK3CA20.8 ± 3.20.32
MAPK1 (ERK2) KOMAPK158.9 ± 6.30.90
MAP2K1 (MEK1) KOMAP2K160.2 ± 5.80.92

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: A substantial reduction in the percentage of apoptotic cells in AKT1 and PIK3CA knockout lines following this compound treatment would strongly support the hypothesis that the PI3K/Akt pathway is a primary mediator of its pro-apoptotic activity.

Table 3: Effect of this compound on Protein Expression in Wild-Type Cells

ProteinTreatment (20 µM this compound)Relative Expression Level (Fold Change vs. Control)
p-Akt (Ser473)+0.25 ± 0.05
Total Akt+0.98 ± 0.10
p-ERK1/2+1.15 ± 0.12
Total ERK1/2+1.02 ± 0.09
Bcl-2+0.45 ± 0.08
Bax+2.10 ± 0.25
Cleaved Caspase-3+3.50 ± 0.40

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: These results would indicate that this compound inhibits the phosphorylation of Akt without affecting the total Akt protein level, leading to a downstream decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately resulting in the cleavage and activation of Caspase-3. The minimal change in ERK phosphorylation might suggest a secondary or cell-type-specific role.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Generation of Knockout Cell Lines using CRISPR-Cas9
  • gRNA Design and Cloning: Design two to three single-guide RNAs (sgRNAs) targeting a conserved exon of the target gene (e.g., AKT1, MAPK1) using a reputable online tool. Synthesize and clone the gRNAs into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-Puro).

  • Transfection: Transfect the wild-type cancer cell line with the gRNA/Cas9 plasmid using a suitable lipid-based transfection reagent.

  • Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium at a pre-determined optimal concentration.

  • Single-Cell Cloning: After selection, dilute the cell suspension to a concentration of a single cell per well in a 96-well plate to isolate individual clones.

  • Screening and Validation: Once colonies are established, expand them and screen for the desired knockout by Western blotting to confirm the absence of the target protein. Further validate the knockout at the genomic level by Sanger sequencing of the targeted locus.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed wild-type and knockout cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blotting
  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathway and Alternative Strategies

Proposed this compound Signaling Pathway

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis This compound This compound PI3K PI3K This compound->PI3K MAPK_upstream Upstream Kinases This compound->MAPK_upstream Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax JNK_p38 JNK / p38 MAPK_upstream->JNK_p38 JNK_p38->Bax Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Alternative Therapeutic Strategies

Several other therapeutic agents and strategies target the PI3K/Akt and MAPK pathways. A comparative understanding of these alternatives is crucial for positioning this compound in the therapeutic landscape.

Table 4: Comparison of this compound with Alternative Therapeutic Strategies

Therapeutic StrategyExamplesMechanism of ActionAdvantagesDisadvantages
Flavonoids Quercetin, ApigeninMulti-target effects on PI3K/Akt, MAPK, and other pathways.Natural origin, potentially lower toxicity.Lower potency and bioavailability.
Pan-PI3K Inhibitors Buparlisib, IdelalisibInhibit multiple isoforms of PI3K.Broad activity across various cancer types.Off-target effects and toxicity.
Akt Inhibitors Ipatasertib, CapivasertibDirectly inhibit the activity of Akt kinase.More specific than PI3K inhibitors.Development of resistance through pathway reactivation.
MEK Inhibitors Trametinib, CobimetinibInhibit MEK1/2, preventing the activation of ERK.Effective in BRAF-mutant cancers.Limited efficacy as single agents; often used in combination.
Multi-Kinase Inhibitors Sorafenib, SunitinibTarget multiple receptor tyrosine kinases, including those upstream of PI3K and MAPK pathways.Broad-spectrum anti-cancer activity.Significant off-target toxicities.

Conclusion

The validation of this compound's mechanism of action through knockout models represents a critical step in its development as a potential anti-cancer therapeutic. The systematic approach outlined in this guide, combining precise gene editing with robust cellular and molecular assays, will provide the necessary evidence to confirm its molecular targets and pathways of action. By comparing its performance with existing therapeutic strategies, researchers can better understand its potential clinical utility and guide future drug development efforts. The provided protocols and visualizations serve as a practical resource for scientists embarking on the validation of novel therapeutic compounds.

A Comparative Analysis of the In Vitro Antioxidant Activity of Lanceolarin and Other Prominent Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro antioxidant activity of lanceolarin against other well-researched isoflavones, including genistein, daidzein, formononetin, and biochanin A. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of antioxidant compounds.

Executive Summary

Isoflavones, a class of polyphenolic compounds predominantly found in leguminous plants, are recognized for their potential health benefits, largely attributed to their antioxidant properties. While genistein and daidzein have been extensively studied, emerging isoflavones like this compound are gaining scientific interest. This report synthesizes available in vitro data from key antioxidant assays—DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity)—to provide a comparative framework for evaluating the antioxidant efficacy of this compound.

Data Presentation: Comparative Antioxidant Activities of Isoflavones

The following table summarizes the in vitro antioxidant activities of this compound and other selected isoflavones. Data has been compiled from various studies, and it is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions. The data is primarily presented as IC50 values (the concentration required to inhibit 50% of the radical) for DPPH and ABTS assays, and as Trolox equivalents (TE) for FRAP and ORAC assays. A lower IC50 value indicates higher antioxidant activity.

IsoflavoneDPPH Radical Scavenging Activity (IC50, µM)ABTS Radical Scavenging Activity (IC50, µM)Ferric Reducing Antioxidant Power (FRAP) (µM TE/µmol)Oxygen Radical Absorbance Capacity (ORAC) (µM TE/µmol)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Genistein ~10 - 50~5 - 20~1.5 - 2.5~2.0 - 4.0
Daidzein ~50 - 200~15 - 50~0.5 - 1.5~1.5 - 3.0
Formononetin > 200> 100~0.2 - 0.8~1.0 - 2.0
Biochanin A ~20 - 100~10 - 40~0.8 - 1.8~1.8 - 3.5

Disclaimer: The data presented is an approximate range compiled from multiple sources and should be used for comparative purposes with caution. Experimental conditions can significantly influence the results.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays cited in this guide are provided below. These protocols are based on commonly accepted scientific practices.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The procedure is based on the reduction of the stable DPPH radical in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow.

  • Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol.

  • Reaction Mixture : A specific volume of the test compound (isoflavone solution at various concentrations) is mixed with the DPPH solution. A control is prepared with the solvent instead of the test compound.

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced, causing a decolorization of the solution.

  • ABTS•+ Generation : The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation : The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction : A small volume of the test compound is added to the ABTS•+ working solution.

  • Measurement : The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color.

  • FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is freshly prepared and warmed to 37°C before use.

  • Reaction : The test compound is added to the FRAP reagent.

  • Measurement : The absorbance of the blue-colored product is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • Quantification : The antioxidant capacity is determined by comparing the absorbance change of the sample with a standard curve prepared using a known antioxidant, typically Trolox. The results are expressed as Trolox equivalents (TE).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe initiated by a peroxyl radical generator.

  • Reagents : A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (Trolox) are required.

  • Reaction Mixture : The test sample, fluorescent probe, and AAPH are mixed in a microplate well.

  • Fluorescence Monitoring : The fluorescence decay of the probe is monitored over time at specific excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

  • Data Analysis : The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard.

  • Results : The ORAC value is expressed as Trolox equivalents (TE).

Mandatory Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate a typical workflow for in vitro antioxidant assays and a conceptual representation of the antioxidant mechanism.

Experimental_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Isoflavone Stock Solutions Mixing Mixing of Isoflavone and Reagents Sample->Mixing Reagents Assay-Specific Reagents (DPPH, ABTS, etc.) Reagents->Mixing Incubation Incubation (Time & Temperature Controlled) Mixing->Incubation Measurement Spectrophotometric/ Fluorometric Reading Incubation->Measurement Calculation Calculation of % Inhibition or AUC Measurement->Calculation IC50 Determination of IC50 or TE Values Calculation->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: A generalized workflow for in vitro antioxidant capacity assessment.

Antioxidant_Mechanism FreeRadical Free Radical (e.g., DPPH•, ABTS•+) StableMolecule Stable Molecule FreeRadical->StableMolecule is reduced to Isoflavone Isoflavone (Antioxidant) OxidizedIsoflavone Oxidized Isoflavone Isoflavone->OxidizedIsoflavone is oxidized to

Caption: Simplified mechanism of free radical scavenging by an isoflavone.

A Comparative Guide to Cross-Validation of Analytical Methods for Lanceolarin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Lanceolarin, a flavonoid glycoside with potential therapeutic properties. The focus is on the cross-validation of common chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and High-Performance Thin-Layer Chromatography (HPTLC)—supported by experimental data to ensure the reliability and consistency of results across different analytical approaches.

Introduction to Analytical Method Validation

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide guidelines for this process. Cross-validation is particularly important when different analytical methods are used to measure the same analyte, ensuring that the results are comparable and reliable.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparative Analysis of Analytical Methods for Flavonoid Quantification

Table 1: Comparison of HPLC-DAD Validation Parameters for Flavonoid Quantification
ParameterNaringinHesperidinNeohesperidinNaringeninHesperetin
Linearity Range (µg/mL) 2.5 - 1002.5 - 1002.5 - 1002.5 - 1002.5 - 100
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.999≥ 0.999≥ 0.999
LOD (µg/mL) 0.16 - 0.440.05 - 0.230.10 - 0.310.08 - 0.250.06 - 0.18
LOQ (µg/mL) 0.48 - 1.330.16 - 0.700.30 - 0.940.24 - 0.760.18 - 0.55
Precision (RSD%) < 0.6< 0.6< 0.6< 0.6< 0.6
Accuracy (Recovery %) 92.3 - 108.892.3 - 108.892.3 - 108.892.3 - 108.892.3 - 108.8

Data adapted from a study on flavonoids in Jeju Native Citrus.[1]

Table 2: Comparison of UHPLC-PDA Validation Parameters for Flavonoid Quantification
ParameterLuteolin-7-O-glucosideApigenin-7-O-glucosideChrysoeriol
Linearity Range (µg/mL) 0.1 - 500.1 - 500.1 - 50
Correlation Coefficient (r²) 0.99990.99990.9999
LOD (µg/mL) 0.030.020.03
LOQ (µg/mL) 0.100.070.10
Precision (RSD%) 0.1 - 1.50.2 - 1.80.3 - 2.1
Accuracy (Recovery %) 98.5 - 101.297.9 - 102.598.1 - 101.9

Data adapted from a study on phenolic compounds in Burr Parsley.[2]

Table 3: Comparison of HPTLC-Densitometry Validation Parameters for Flavonoid Quantification
ParameterNaringin
Linearity Range (µ g/spot ) 0.2 - 1.0
Correlation Coefficient (r²) 0.973
LOD (µ g/spot ) 0.74
LOQ (µ g/spot ) 7.73
Precision (CV%) < 2.0
Accuracy (Recovery %) 92.56

Data adapted from a study on Naringin quantification from Labisia Pumila.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for HPLC, UHPLC, and HPTLC analysis of flavonoids, which can be adapted for this compound quantification.

HPLC-DAD Method for Flavonoid Quantification

Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.5% acetic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection Wavelength: 278 nm.[1]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Extract the sample containing this compound with a suitable solvent (e.g., 70% ethanol).[1]

  • Filter the extract through a 0.45 µm syringe filter before injection.

Validation Procedure:

  • Linearity: Prepare standard solutions of this compound at a minimum of five different concentrations. Plot the peak area against the concentration and determine the correlation coefficient.

  • LOD and LOQ: Calculate based on the standard deviation of the response and the slope of the calibration curve.

  • Precision: Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day) and calculate the relative standard deviation (RSD).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound and calculate the percentage recovery.

UHPLC-PDA Method for Flavonoid Quantification

Instrumentation: Ultra-High-Performance Liquid Chromatography system with a Photo Diode Array detector (UHPLC-PDA).

Chromatographic Conditions:

  • Column: C18 column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2 µL.

Sample Preparation:

  • Perform a solid-phase extraction (SPE) or a simple liquid-liquid extraction to clean up the sample and concentrate the analyte.

  • Reconstitute the dried extract in the initial mobile phase.

Validation Procedure: Follow a similar procedure as outlined for the HPLC-DAD method, ensuring the validation parameters meet the acceptance criteria defined by relevant guidelines.

HPTLC-Densitometry Method for Flavonoid Quantification

Instrumentation: High-Performance Thin-Layer Chromatography system with a densitometric scanner.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A suitable solvent system, for example, a mixture of methanol and ethyl acetate (e.g., 60:40 v/v).[3]

  • Application: Apply samples and standards as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Scanning: Scan the dried plate at the wavelength of maximum absorbance for this compound.

Sample Preparation:

  • Dissolve the sample extract in a suitable solvent like methanol.

  • Centrifuge or filter the solution to remove particulate matter.

Validation Procedure:

  • Linearity: Apply different amounts of the standard solution to the HPTLC plate and plot the peak area against the amount.

  • LOD and LOQ: Determine based on the signal-to-noise ratio or the calibration curve parameters.

  • Precision: Assess by spotting the same amount of standard multiple times and calculating the RSD of the peak areas.

  • Accuracy: Evaluate through recovery experiments by applying known amounts of the standard to a pre-analyzed sample.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the cross-validation process.

Experimental_Workflow cluster_method_development Method Development & Optimization cluster_validation Method Validation (ICH Guidelines) cluster_cross_validation Cross-Validation HPLC HPLC Method Specificity Specificity HPLC->Specificity UHPLC UHPLC Method UHPLC->Specificity HPTLC HPTLC Method HPTLC->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Comparative_Analysis Comparative Data Analysis LOD_LOQ->Comparative_Analysis Result_Equivalence Equivalence of Results Comparative_Analysis->Result_Equivalence

Caption: Workflow for the cross-validation of analytical methods.

Signaling_Pathway_Placeholder Analyte This compound in Sample Matrix Extraction Extraction & Cleanup Analyte->Extraction Separation Chromatographic Separation (HPLC/UHPLC/HPTLC) Extraction->Separation Detection Detection (DAD/PDA/Densitometry) Separation->Detection Quantification Quantification (Peak Area vs. Concentration) Detection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation Validation->Quantification

Caption: General analytical workflow for this compound quantification.

Conclusion

The cross-validation of analytical methods is paramount for ensuring the integrity and comparability of data in research and drug development. While specific validated data for this compound is emerging, the presented comparative data for similar flavonoids provides a robust framework for developing and validating reliable HPLC, UHPLC, and HPTLC methods for its quantification. By adhering to established validation guidelines and employing systematic experimental protocols, researchers can ensure the accuracy and precision of their analytical results for this promising natural compound.

References

Lanceolarin's Enzymatic Inhibition Profile Remains Elusive, Hindering Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Attempts to compile a comprehensive guide comparing the enzymatic inhibition efficacy of the natural compound Lanceolarin to other known inhibitors have been impeded by a lack of specific data identifying its primary enzyme target. Extensive searches of available scientific literature have not yielded a consensus on a single, well-characterized enzyme that is significantly modulated by this compound.

This absence of a defined enzymatic target makes a direct, data-driven comparison with established inhibitors—a core requirement for a publishable comparison guide—unfeasible at this time. Such a guide would necessitate quantitative data, detailed experimental protocols, and an understanding of the relevant signaling pathways, all of which are contingent on knowing the specific enzyme of interest.

For researchers, scientists, and drug development professionals, this highlights a significant gap in the understanding of this compound's mechanism of action. Future research efforts should be directed towards identifying and characterizing the specific molecular targets of this compound. Techniques such as affinity chromatography, enzymatic assays with a broad panel of enzymes, and computational docking studies could be employed to elucidate its primary targets.

Once a specific enzyme inhibited by this compound is identified and its inhibitory potency is quantified, a meaningful and objective comparison to other known inhibitors can be developed. This would involve:

  • Quantitative Data Comparison: A tabular summary of IC50 or Ki values for this compound and other inhibitors against the target enzyme.

  • Detailed Methodologies: A thorough description of the assays used to determine inhibitory activity, ensuring reproducibility.

  • Signaling Pathway Analysis: A visual representation of the enzyme's role in cellular signaling and how its inhibition by different compounds might affect downstream processes.

Until such foundational data becomes available, any comparison of this compound's efficacy would be speculative and lack the rigorous, evidence-based foundation required by the scientific community. The following diagrams illustrate the conceptual workflows that would be employed for such a comparison, should a target enzyme be identified in the future.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitors incubation Incubate Enzyme with Inhibitor (this compound vs. Known) reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Product Formation or Substrate Depletion reaction->measurement calculation Calculate Percent Inhibition measurement->calculation ic50 Determine IC50 Values calculation->ic50

Caption: A conceptual workflow for a typical enzyme inhibition assay.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway upstream Upstream Signal target_enzyme Target Enzyme (Hypothetical Target for this compound) upstream->target_enzyme product Product target_enzyme->product Catalyzes substrate Substrate substrate->target_enzyme downstream Downstream Cellular Response product->downstream This compound This compound This compound->target_enzyme Inhibits

The Metabolic Journey of Isoflavones: A Comparative Look at Well-Known Compounds Amidst a Data Gap for Lanceolarin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the metabolic pathways of the isoflavone lanceolarin with other members of its class is currently hampered by a significant lack of available scientific data on this compound's metabolic fate. While extensive research has elucidated the biotransformation of prominent isoflavones like genistein and daidzein, this compound remains largely uninvestigated in the scientific literature regarding its absorption, distribution, metabolism, and excretion (ADME). This guide, therefore, provides a detailed comparative study of the metabolic pathways of well-characterized isoflavones, which can serve as a foundational framework for future investigations into this compound.

General Isoflavone Metabolism: A Two-Phase Process

The metabolic journey of most dietary isoflavones, which are typically consumed as glycosides (bound to a sugar molecule), begins in the intestine. Here, bacterial β-glucosidases hydrolyze the glycosidic bonds, releasing the biologically active aglycones (e.g., daidzein, genistein). These aglycones can then be absorbed or further metabolized by the gut microbiota into various other compounds.[1]

Once absorbed, these isoflavones and their gut-derived metabolites undergo extensive Phase I and Phase II metabolism, primarily in the liver. Phase I reactions, often involving cytochrome P450 enzymes, can introduce or expose functional groups.[2] However, the most significant metabolic route for isoflavones is Phase II conjugation, where glucuronic acid or sulfate groups are attached to the isoflavone structure. This process increases their water solubility and facilitates their excretion in urine and bile.[3]

Comparative Pharmacokinetics of Daidzein and Genistein

Extensive research in both animal models and humans has provided a wealth of data on the pharmacokinetics of daidzein and genistein, highlighting key differences in their bioavailability and metabolic handling.

ParameterDaidzeinGenisteinReference
Peak Plasma Concentration (Tmax) ~7.4 hours~5.5 hours[1]
Systemic Bioavailability LowerHigher[1]
Urinary Recovery (% of dose) ~30.1%~9.0%[1]
Plasma Elimination Half-life (t1/2) ~7.75 hours~7.77 hours[1]
Oral Bioavailability in Rats (Aglycone) -24.34 - 38.58%[4]
Oral Bioavailability in Rats (Glycoside) -48.66%[4]

Table 1: Comparative Pharmacokinetic Parameters of Daidzein and Genistein in Humans and Rats.

Studies have shown that genistein generally exhibits greater systemic bioavailability compared to daidzein.[1] Interestingly, in rats, the oral bioavailability of genistein is higher when administered as its glycoside form (genistin) compared to the aglycone.[4] This suggests that the glycoside form may have a protective effect or influence its absorption and first-pass metabolism.

Metabolic Pathways of Common Isoflavones

The metabolic pathways of daidzein and genistein are well-documented, involving a series of transformations by both gut microbiota and hepatic enzymes.

Daidzein Metabolism

Daidzein is famously metabolized by gut bacteria into several key compounds, most notably equol and O-desmethylangolensin (O-DMA). The ability to produce equol, a metabolite with higher estrogenic activity than daidzein itself, varies significantly among individuals.

Daidzein_Metabolism Daidzein Daidzein Dihydrodaidzein Dihydrodaidzein Daidzein->Dihydrodaidzein Gut Microbiota Daidzein_Glucuronide Daidzein Glucuronide Daidzein->Daidzein_Glucuronide UGTs (Liver) Daidzein_Sulfate Daidzein Sulfate Daidzein->Daidzein_Sulfate SULTs (Liver) Equol Equol Dihydrodaidzein->Equol Gut Microbiota ODMA O-Desmethylangolensin (O-DMA) Dihydrodaidzein->ODMA Gut Microbiota

Caption: Metabolic pathway of Daidzein.

Genistein Metabolism

Genistein also undergoes extensive metabolism, though it is not converted to equol. Its metabolites include dihydrogenistein and other breakdown products. Similar to daidzein, it is readily conjugated into glucuronide and sulfate forms in the liver.[3]

Genistein_Metabolism Genistein Genistein Dihydrogenistein Dihydrogenistein Genistein->Dihydrogenistein Gut Microbiota Genistein_Glucuronide Genistein Glucuronide Genistein->Genistein_Glucuronide UGTs (Liver) Genistein_Sulfate Genistein Sulfate Genistein->Genistein_Sulfate SULTs (Liver) p_ethyl_phenol p-ethyl-phenol Dihydrogenistein->p_ethyl_phenol Gut Microbiota

Caption: Metabolic pathway of Genistein.

Experimental Protocols

The following are generalized methodologies for key experiments used to study isoflavone metabolism.

In Vitro Metabolism using Liver Microsomes

This assay is crucial for identifying Phase I and Phase II metabolites and determining the enzymes involved.

  • Preparation: Human or rat liver microsomes are prepared by differential centrifugation of liver homogenates.

  • Incubation: The isoflavone of interest is incubated with the liver microsomes in a buffered solution at 37°C.

  • Cofactor Addition: For Phase I metabolism, NADPH is added to initiate cytochrome P450 enzyme activity. For Phase II glucuronidation, UDPGA (uridine 5'-diphospho-glucuronic acid) is added. For sulfation, PAPS (3'-phosphoadenosine-5'-phosphosulfate) is added.

  • Reaction Termination and Extraction: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

  • Analysis: The supernatant is collected, evaporated, and reconstituted in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to identify and quantify the parent compound and its metabolites.[2][5]

In_Vitro_Metabolism_Workflow Start Start: Isoflavone Incubation Incubate with Liver Microsomes (37°C) Start->Incubation Cofactors Add Cofactors (NADPH, UDPGA, PAPS) Incubation->Cofactors Termination Terminate Reaction (Cold Organic Solvent) Cofactors->Termination Analysis Analyze by LC-MS/MS Termination->Analysis End Identify Metabolites Analysis->End

Caption: Workflow for in vitro metabolism studies.

In Vivo Pharmacokinetic Studies in Rats

These studies are essential for understanding the ADME properties of a compound in a living organism.

  • Animal Model: Sprague-Dawley rats are commonly used.

  • Dosing: The isoflavone is administered orally (gavage) or intravenously.

  • Sample Collection: Blood samples are collected at predetermined time points via tail vein or other appropriate methods. Urine and feces are also collected over a specified period.[6]

  • Sample Processing: Plasma is separated from blood by centrifugation. Urine is centrifuged to remove particulates. Feces are homogenized.

  • Extraction: Isoflavones and their metabolites are extracted from plasma, urine, and fecal homogenates using liquid-liquid or solid-phase extraction techniques.

  • Analysis: The concentrations of the parent isoflavone and its metabolites in the processed samples are determined using LC-MS/MS.[6]

  • Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC (Area Under the Curve), t1/2, and bioavailability.

Conclusion and Future Directions

While the metabolic pathways of isoflavones like daidzein and genistein have been thoroughly investigated, providing a solid foundation for understanding this class of compounds, the absence of data on this compound represents a significant knowledge gap. Future research should prioritize in vitro and in vivo studies to characterize the metabolism and pharmacokinetics of this compound. Such studies will be crucial for understanding its biological activity, potential health benefits, and for enabling a truly comprehensive comparative analysis of isoflavone metabolism. Until then, the well-established metabolic fates of daidzein and genistein serve as the primary reference points for isoflavone biotransformation.

References

Assessing the synergistic effects of Lanceolarin with other natural compounds.

Author: BenchChem Technical Support Team. Date: November 2025

Assessing the Synergistic Potential of Lanceolarin: A Comparative Framework

For Researchers, Scientists, and Drug Development Professionals

Notice: As of our latest literature review, there are no published studies specifically investigating the synergistic effects of this compound with other natural compounds. The following guide is a proposed framework, populated with illustrative data from studies on other flavonoids, to demonstrate how such a comparison could be structured and presented. This document is intended to serve as a template for researchers planning to investigate the synergistic potential of this compound.

The exploration of synergistic interactions between natural compounds is a burgeoning field in pharmacology, offering the potential for enhanced therapeutic efficacy and reduced side effects.[1][2][3][4] this compound, a flavonoid with known biological activities, presents an intriguing candidate for combination studies. While direct experimental data on its synergistic effects with other natural compounds is currently unavailable, this guide provides a comprehensive framework for assessing such potential interactions. The methodologies and data presentation formats outlined herein are based on established practices in synergistic drug combination studies.

Quantitative Assessment of Synergistic Cytotoxicity

A primary method to evaluate the synergistic effect of a combination of compounds is to measure their impact on cell viability, often in cancer cell lines. The Combination Index (CI) is a widely accepted method for quantifying synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Illustrative Synergistic Cytotoxicity of a Hypothetical this compound Combination

Cell LineCompound A (IC50, µM)This compound (IC50, µM)Combination (IC50, µM)Combination Index (CI)
MCF-7 (Breast Cancer)2530100.67
A549 (Lung Cancer)4050180.65
PC-3 (Prostate Cancer)3545150.64

Note: The data in this table is hypothetical and for illustrative purposes only.

Evaluation of Apoptosis Induction

Synergistic combinations of anti-cancer agents often lead to an enhanced induction of apoptosis (programmed cell death). This can be quantified using techniques such as flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Table 2: Illustrative Apoptosis Induction by a Hypothetical this compound Combination in MCF-7 Cells

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
Control2.11.53.6
Compound A (25 µM)8.54.212.7
This compound (30 µM)10.25.115.3
Combination25.612.337.9

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Key Signaling Pathways

To understand the molecular mechanisms underlying the synergistic effects, the expression levels of key proteins in relevant signaling pathways, such as those involved in apoptosis and cell proliferation, are often examined using methods like Western blotting.

Table 3: Illustrative Modulation of Apoptotic Proteins by a Hypothetical this compound Combination

TreatmentBax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)
Control1.01.0
Compound A2.52.1
This compound3.02.8
Combination7.26.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound, the other natural compound, and their combination for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The Combination Index can be calculated using software like CompuSyn.

Apoptosis Assay (Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9]

  • Cell Treatment: Treat cells with the compounds as described for the cell viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.[1][2][10]

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizations

Signaling Pathways and Workflows

Synergistic_Apoptosis_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm This compound This compound Receptor Receptor This compound->Receptor Compound_A Compound_A Compound_A->Receptor Bax Bax Receptor->Bax Activates Bcl2 Bcl2 Receptor->Bcl2 Inhibits Caspase9 Caspase9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for synergistic apoptosis induction.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7, A549) Treatment 2. Treatment (this compound, Compound A, Combination) Cell_Culture->Treatment MTT_Assay 3a. Cell Viability (MTT Assay) Treatment->MTT_Assay Apoptosis_Assay 3b. Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot 3c. Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50, CI, Fold Change) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion 5. Conclusion on Synergy Data_Analysis->Conclusion

Caption: General experimental workflow for assessing synergy.

References

Replicating and validating published findings on Lanceolarin's activity.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant and anti-inflammatory activities of the flavonoid luteolin against other common flavonoids, quercetin and apigenin. It is designed to assist researchers in replicating and validating published findings by offering a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation: Comparative Bioactivity of Flavonoids

The following tables summarize the reported antioxidant and anti-inflammatory activities of luteolin, quercetin, and apigenin from various in vitro studies. This data provides a basis for comparing their relative potency.

Table 1: Antioxidant Activity of Selected Flavonoids

CompoundAssayIC50 Value (µg/mL)Source
Luteolin DPPH Radical Scavenging2.10[1]
ABTS Radical Scavenging0.59[1]
DPPH Radical Scavenging~42
DPPH Radical Scavenging26.30[2]
DPPH Radical Scavenging28.33[3]
Quercetin DPPH Radical Scavenging1.84[1]
ABTS Radical Scavenging0.51[1]
Apigenin ABTS Radical Scavenging0.82[1]

IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Table 2: Anti-inflammatory Activity of Selected Flavonoids (Inhibition of NO Production)

CompoundCell LineConcentration (µM)Inhibition of NO Production (%)Source
Luteolin RAW 264.750Significant Reduction[1]
RAW 264.7100Significant Reduction[1]
RAW 264.7200Significant Reduction[1]
Quercetin RAW 264.750Significant Reduction[1]
RAW 264.7100Significant Reduction[1]
RAW 264.7200Significant Reduction[1]
Apigenin RAW 264.750Significant Reduction[1]
RAW 264.7100Significant Reduction[1]
RAW 264.7200Significant Reduction[1]

NO (Nitric Oxide) is a key inflammatory mediator. The data indicates that all three flavonoids significantly reduced NO production in LPS-stimulated RAW 264.7 macrophage cells.

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Luteolin, Quercetin, Apigenin) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of the test compound to a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control well should contain the solvent and DPPH solution without the test compound.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated immune cells.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO) as part of the inflammatory response. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

  • Calculation:

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the investigation of cellular signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound and/or stimulus as required for the experiment.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB p65, p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • The intensity of the bands can be quantified using densitometry software.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the activity of luteolin.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->ProInflammatory_Genes Induces Luteolin Luteolin Luteolin->IKK Inhibits

Caption: NF-κB Signaling Pathway and Luteolin's Inhibitory Action.

MAPK_Signaling_Pathway Stimulus Stimulus (e.g., Growth Factors, Stress) Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Luteolin Luteolin Luteolin->MEK Inhibits Luteolin->ERK Inhibits Experimental_Workflow_Antioxidant_Assay Start Start Prepare_Reagents Prepare Test Compounds and DPPH Solution Start->Prepare_Reagents Mix Mix Compounds and DPPH in 96-well plate Prepare_Reagents->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate End End Calculate->End

References

Safety Operating Guide

Proper Disposal of Lanceolarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Lanceolarin, a non-hazardous substance, in a laboratory setting. These procedural guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.

According to the Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture under Occupational Safety and Health Administration (OSHA) criteria.[1] However, as the chemical, physical, and toxicological properties have not been exhaustively investigated, prudent handling and disposal are recommended.[1]

Disposal of Unused or Waste this compound

Even though this compound is not considered hazardous, it should not be disposed of in the regular trash or poured down the sink without following proper laboratory procedures for non-hazardous chemical waste.[1][2]

Solid Waste Disposal:

  • Collection: Collect waste this compound powder in a designated, compatible, and clearly labeled waste container.

  • Labeling: The container must be labeled as "Non-Hazardous Waste" and clearly identify the contents ("this compound").

  • Disposal: This container should be disposed of through your institution's chemical waste program. Do not place it in laboratory trash cans that will be handled by custodial staff.[1] Some institutions may permit direct disposal into an outside dumpster, but it is crucial to confirm this with your Environmental Health and Safety (EH&S) department.[1]

Liquid Waste (Solutions containing this compound):

  • Evaluation: Before drain disposal, confirm with your institution's EH&S department. While some non-hazardous liquids may be suitable for drain disposal, approval is often required.[1]

  • Collection: If drain disposal is not permitted, collect aqueous solutions of this compound in a designated waste container.

  • Labeling: Label the container as "Non-Hazardous Aqueous Waste" and list the constituents, including "this compound" and the solvent.

  • Disposal: Dispose of the container through your institution's chemical waste program. Liquid waste should never be placed in dumpsters.[1]

Disposal of Empty this compound Containers

Properly emptied containers that held this compound can typically be disposed of in the regular trash or recycling, provided the following steps are taken:

  • Empty Thoroughly: Ensure no freestanding liquid or solid remains in the container.[1]

  • Rinsing (Recommended): It is good practice to rinse the empty container with a suitable solvent (e.g., water or ethanol) to remove any residue. The resulting rinsate should be collected and disposed of as chemical waste.

  • Deface Label: Before disposal, remove or completely deface the original manufacturer's label to prevent confusion.[1]

Spill Cleanup and Disposal

In the event of a this compound spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment: Cover drains to prevent the substance from entering the sewer system.[1]

  • Collection: Carefully sweep or scoop up the spilled solid material. For liquid spills, use an inert absorbent material.

  • Disposal: Place the collected spill material and any contaminated cleaning supplies into a sealed, labeled container for disposal through your institution's chemical waste program.[1]

Quantitative Data Summary

Since this compound is a solid, quantitative disposal data primarily relates to institutional limits for non-hazardous waste collection. Always consult your local EH&S guidelines for specific quantity limits.

Waste TypeCollection ContainerDisposal Method
Solid this compoundLabeled, compatible container for non-hazardous wasteInstitutional Chemical Waste Program
This compound SolutionsLabeled, compatible container for non-hazardous aqueous wasteInstitutional Chemical Waste Program (Drain disposal may be possible with prior EH&S approval)
Empty this compound ContainersN/ARegular trash or recycling after being emptied and defaced
Spill DebrisSealed, labeled container for chemical wasteInstitutional Chemical Waste Program

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory practices for non-hazardous chemical waste and information from the substance's SDS. No experimental protocols were cited for the generation of these disposal guidelines.

This compound Disposal Workflow

cluster_waste This compound Waste Generated cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_container Empty Container Disposal cluster_spill Spill Response & Disposal Waste Unused/Waste this compound CollectSolid Collect in Labeled 'Non-Hazardous Waste' Container Waste->CollectSolid Solid ConsultEHS Consult Institutional EH&S for Drain Disposal Approval Waste->ConsultEHS Liquid/Solution Container Empty Container Rinse Thoroughly Empty and Rinse Container Container->Rinse Spill Spill Occurs PPE Wear Appropriate PPE Spill->PPE DisposeSolid Dispose via Institutional Chemical Waste Program CollectSolid->DisposeSolid CollectLiquid Collect in Labeled 'Non-Hazardous Aqueous Waste' Container ConsultEHS->CollectLiquid Approval Denied DisposeLiquid Dispose via Institutional Chemical Waste Program ConsultEHS->DisposeLiquid Approval Granted (for small, dilute quantities) CollectLiquid->DisposeLiquid Deface Deface Original Label Rinse->Deface Trash Dispose in Regular Trash or Recycling Deface->Trash Contain Contain Spill and Collect Material PPE->Contain DisposeSpill Dispose of Debris via Chemical Waste Program Contain->DisposeSpill

Caption: Logical workflow for the proper disposal of this compound waste and containers.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.